Iodoacetyl-PEG8-biotin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
特性
分子式 |
C30H55IN4O11S |
|---|---|
分子量 |
806.7 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1 |
InChIキー |
SODDSMXUAYRLMZ-ZEZDXWPOSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2 |
製品の起源 |
United States |
Foundational & Exploratory
Iodoacetyl-PEG8-biotin: A Technical Guide to Thiol-Reactive Biotinylation
Audience: Researchers, scientists, and drug development professionals.
Iodoacetyl-PEG8-biotin is a trifunctional molecule designed for the specific and covalent labeling of biomolecules. It consists of three key components: a thiol-reactive iodoacetyl group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag. This combination makes it a powerful tool for detecting, purifying, and immobilizing proteins, peptides, and other molecules that contain free sulfhydryl groups, which are typically found on cysteine residues.
Core Principles and Mechanism of Action
The primary utility of this compound lies in its iodoacetyl group, which undergoes a specific and efficient reaction with the sulfhydryl group (-SH) of a cysteine residue. This reaction, a bimolecular nucleophilic substitution (SN2), results in the formation of a highly stable, irreversible thioether bond.[1][2] The reaction is most efficient at a slightly alkaline pH of 7.5 to 8.5, where the thiol group is deprotonated to its more nucleophilic thiolate form.[2][3] To ensure specificity for sulfhydryls and avoid potential side reactions with other nucleophilic residues like histidine or lysine, it is crucial to control the pH and use only a slight molar excess of the reagent.[1][4] All preparations and reactions involving iodoacetyl reagents should be performed in the dark to prevent the generation of free iodine, which could lead to non-specific labeling of tyrosine, histidine, and tryptophan residues.[1][5]
The reaction mechanism is visualized below:
Physicochemical and Technical Data
The integrated PEG8 linker is a critical feature, conferring significant advantages over traditional alkyl-chain linkers. This discrete, hydrophilic spacer enhances the aqueous solubility of both the reagent and the resulting biotinylated molecule, which is crucial for maintaining protein stability and preventing aggregation.[6]
| Property | Value | Reference(s) |
| Molecular Weight | 806.75 g/mol | [7] |
| Chemical Formula | C30H55IN4O11S | [7] |
| Spacer Arm Length | ~39.9 Å (8 PEG units + extender) | N/A |
| Reactive Group | Iodoacetyl | [1] |
| Target Moiety | Sulfhydryl (-SH) groups on Cysteine residues | [1] |
| Bond Type | Stable, irreversible thioether bond | [1][2] |
| Optimal Reaction pH | 7.5 - 8.5 | [2][3] |
| Solubility | Water-soluble, also soluble in DMF and DMSO | |
| Storage Conditions | Store at -20°C, desiccated and protected from light. |
Core Applications and Experimental Workflows
This compound is a versatile reagent employed in a variety of applications that leverage the high-affinity interaction between biotin and streptavidin.[8][9]
1. Selective Labeling and Detection: The most direct application is the biotinylation of cysteine-containing proteins or peptides. Once labeled, the biomolecule can be easily detected in complex mixtures using streptavidin conjugates, such as streptavidin-HRP for Western blotting or streptavidin-fluorophores for immunofluorescence microscopy.
2. Affinity Purification / Pull-Down Assays: This reagent is instrumental in isolating and identifying protein interaction partners. A "bait" protein with an available cysteine is first biotinylated. This labeled bait is then incubated with a cell lysate or protein mixture. The resulting complexes containing the bait protein are captured using streptavidin-immobilized beads. After washing away non-specific binders, the captured proteins can be eluted and identified via mass spectrometry or Western blot.
3. Immobilization on Surfaces: Biotinylated molecules can be stably immobilized on streptavidin-coated surfaces, such as microplates, biosensors, or beads. This is fundamental for developing various binding assays (e.g., ELISA) and for surface plasmon resonance (SPR) to study molecular interactions.
4. PROTAC Development: this compound is also used as a versatile, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome.[7]
Detailed Experimental Protocol: Biotinylation of a Cysteine-Containing Protein
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required based on the specific protein and application.[10]
A. Required Materials
-
This compound: Equilibrate vial to room temperature before opening to prevent moisture condensation.[10]
-
Protein Sample: Purified protein with at least one free sulfhydryl group, dissolved in a thiol-free buffer.
-
Reaction Buffer: Amine- and thiol-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.3. Buffers like Tris should be avoided as they contain primary amines that could potentially react under certain conditions.[10]
-
Reducing Agent (Optional): For proteins with internal disulfide bonds that need to be reduced to expose sulfhydryls. TCEP (Tris(2-carboxyethyl)phosphine) is recommended as it is stable and does not contain thiols itself.[10]
-
Desalting Column: For removing excess, unreacted biotinylation reagent after the reaction (e.g., Zeba™ Spin Desalting Columns).[10]
-
Anhydrous DMF or DMSO (Optional): To dissolve the this compound if preparing a concentrated stock.
B. Step-by-Step Procedure
-
Protein Preparation (Perform if necessary):
-
If the target sulfhydryl groups are oxidized (i.e., part of a disulfide bond), they must first be reduced.
-
Incubate the protein with a 5-10 mM solution of TCEP in Reaction Buffer for 30-60 minutes at room temperature.
-
Remove the TCEP using a desalting column equilibrated with Reaction Buffer. Proceed immediately to the labeling step to prevent re-oxidation of the sulfhydryls.[10]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound. While the reagent has good water solubility, dissolving it first in a small amount of anhydrous DMSO or DMF before diluting with Reaction Buffer can facilitate the process.[5]
-
-
Biotinylation Reaction:
-
The protein concentration should typically be in the range of 1-10 mg/mL.
-
Calculate the required volume of the biotin reagent stock. A 3- to 5-fold molar excess of the iodoacetyl reagent over the number of sulfhydryl groups is generally sufficient for efficient labeling.[10]
-
Add the calculated volume of the this compound solution to the protein solution.
-
Incubate the reaction for 90 minutes to 2 hours at room temperature, protected from light.[5][10]
-
-
Removal of Excess Reagent:
-
After incubation, remove the non-reacted this compound to prevent it from interfering with downstream applications.
-
Apply the reaction mixture to a desalting column that has been pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the purified, biotinylated protein as per the manufacturer's instructions. The labeled protein will elute in the void volume.[3][10]
-
-
Storage:
-
Store the biotinylated protein at 4°C for short-term use or at -20°C (with a cryoprotectant like glycerol) for long-term storage.
-
C. Confirmation of Labeling (Optional)
-
The extent of biotinylation can be determined using assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by performing a Western blot followed by detection with a streptavidin-HRP conjugate.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overview of Protein Labeling | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 10. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, enables the specific and efficient labeling of cysteine-containing proteins and peptides. This technical guide provides a comprehensive overview of the structure, properties, and key applications of this compound, complete with detailed experimental protocols and visual workflows to facilitate its effective use in the laboratory.
Core Structure and Properties
This compound is characterized by three key functional domains:
-
Iodoacetyl Group: This highly reactive group specifically targets the sulfhydryl (thiol) groups of cysteine residues in proteins and peptides, forming a stable and irreversible thioether bond. This specificity allows for the targeted labeling of proteins with available cysteine residues.
-
PEG8 Spacer: The eight-unit polyethylene glycol spacer is a hydrophilic chain that imparts several advantageous properties to the molecule. It increases the water solubility of the reagent and the resulting biotinylated protein, reducing the risk of aggregation. The length of the spacer also minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin (B1170675) or streptavidin.
-
Biotin Moiety: Biotin, also known as vitamin H, exhibits an exceptionally high and specific affinity for avidin and streptavidin proteins. This strong interaction is fundamental to a wide range of detection and purification applications.
The reaction of this compound with a sulfhydryl group proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion and the formation of a stable thioether linkage.
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications. It is important to note that slight variations in molecular weight and formula may exist between different manufacturers.
| Property | Value |
| Molecular Weight | Approximately 806.75 g/mol |
| Chemical Formula | C₃₀H₅₅IN₄O₁₁S |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO and aqueous buffers |
| Reactive Group | Iodoacetyl |
| Target Moiety | Sulfhydryl (-SH) group |
| Resulting Bond | Thioether |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Biotinylation of Cysteine-Containing Proteins
This protocol describes the general procedure for labeling a purified protein with this compound.
Materials:
-
This compound
-
Purified protein with free sulfhydryl groups
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Dithiothreitol (DTT)
-
Desalting column or dialysis tubing
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls, treat with a reducing agent like DTT or TCEP. Subsequently, remove the reducing agent using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Separate the biotinylated protein from unreacted this compound and the quenching reagent using a desalting column or by dialysis against the Reaction Buffer.
-
-
Verification of Biotinylation:
-
Confirm successful biotinylation using a dot blot or Western blot with streptavidin-HRP or by mass spectrometry.
-
Cell Surface Protein Labeling
This protocol outlines the steps for labeling proteins on the surface of living cells.
Materials:
-
This compound
-
Adherent or suspension cells
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 100 mM Glycine or Tris in PBS
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
-
Biotinylation:
-
Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.5-1 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells twice with ice-cold Quenching Buffer to stop the reaction.
-
-
Cell Lysis:
-
Lyse the cells using a suitable cell lysis buffer containing protease inhibitors.
-
-
Further Analysis:
-
The biotinylated cell surface proteins in the lysate can now be used for downstream applications such as affinity purification.
-
Affinity Purification of Biotinylated Proteins using Streptavidin Agarose
This protocol describes the enrichment of biotinylated proteins from a complex mixture, such as a cell lysate.
Materials:
-
Biotinylated protein sample (e.g., cell lysate from the previous protocol)
-
Streptavidin-agarose beads
-
Wash Buffer: PBS or TBS with 0.1% Tween-20
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.8, or SDS-PAGE sample buffer
Procedure:
-
Binding:
-
Incubate the biotinylated protein sample with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound biotinylated proteins from the beads using the Elution Buffer. For mass spectrometry analysis, on-bead digestion with trypsin is a common alternative.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a representative signaling pathway where this compound can be applied.
An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iodoacetyl-PEG8-biotin, a sulfhydryl-reactive biotinylation reagent. It details the core mechanism of action, presents quantitative data for experimental design, and offers a detailed protocol for its application in labeling proteins and other molecules.
Core Mechanism of Action
This compound is a valuable tool for selectively labeling molecules containing free sulfhydryl (-SH) groups, most notably the side chains of cysteine residues in proteins. The reagent consists of three key components: an iodoacetyl group, an eight-unit polyethylene (B3416737) glycol (PEG8) spacer, and a biotin (B1667282) molecule.
The primary mechanism of action involves a nucleophilic substitution reaction. The sulfur atom of a deprotonated sulfhydryl group (thiolate anion) acts as a nucleophile, attacking the carbon atom bearing the iodine in the iodoacetyl group. This results in the displacement of the iodide ion and the formation of a stable, covalent thioether bond between the target molecule and the biotin label. This reaction is highly specific for sulfhydryl groups, especially within the optimal pH range of 7.5-8.5.[1][2][3][4]
The PEG8 linker serves a dual purpose. Firstly, it provides a long, flexible spacer arm, which minimizes steric hindrance and ensures that the biotin moiety remains accessible for binding to avidin (B1170675) or streptavidin. Secondly, the hydrophilic nature of the PEG chain imparts increased water solubility to the entire conjugate, which can help prevent the aggregation of labeled proteins in aqueous solutions.[1][3]
The terminal biotin molecule possesses an exceptionally high binding affinity for avidin and streptavidin (Ka ≈ 1015 M-1), forming the basis for numerous detection and purification applications.[5][6]
Quantitative Data for Experimental Design
The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reagent to the target molecule. The following table summarizes key quantitative parameters for optimizing the labeling process.
| Parameter | Recommended Value/Range | Notes |
| pH | 7.5 - 8.5 | Optimal for specific reaction with sulfhydryl groups.[1][2][3][4] |
| Molar Excess of Reagent | 3- to 5-fold over sulfhydryl groups | Sufficient for efficient modification. Optimization may be required for specific applications.[2][7] |
| Reaction Temperature | Room Temperature or 37°C | Incubation at 37°C can be used for the reduction step. The biotinylation reaction is typically carried out at room temperature.[2][7] |
| Incubation Time | 90 minutes | For both the reduction of disulfides and the biotinylation reaction.[2][7] |
| Spacer Arm Length (PEG2) | 24.7 Å | While this is for a PEG2 variant, it provides an indication of the spacer length.[1][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical reaction and a typical experimental workflow for protein biotinylation.
References
An In-depth Technical Guide to Iodoacetyl-PEG8-biotin: Spacer Arm Length and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG8-biotin is a thiol-reactive biotinylation reagent that plays a crucial role in various biochemical and pharmaceutical applications. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a high-affinity biotin (B1667282) tag, enables the specific and efficient labeling of proteins, peptides, and other sulfhydryl-containing molecules. This guide provides a comprehensive overview of the spacer arm's length and its impact on the functionality of this compound, along with detailed experimental protocols and workflow visualizations.
The iodoacetyl group readily forms a stable thioether bond with the sulfhydryl group of cysteine residues, ensuring a permanent attachment of the biotin label. The biotin moiety serves as a powerful tool for detection, purification, and immobilization of the labeled molecule due to its exceptionally strong and specific interaction with avidin (B1170675) and streptavidin. The central component, the PEG8 spacer arm, is critical in defining the reagent's properties and performance in various applications.
The Significance of the PEG8 Spacer Arm
The polyethylene glycol (PEG) spacer arm in this compound is not merely a linker; it is a key determinant of the reagent's overall utility. The "8" in PEG8 denotes the number of repeating ethylene (B1197577) glycol units, which directly influences the spacer's length and biophysical characteristics.
Physicochemical Properties
The PEG8 spacer imparts several advantageous properties to the biotinylation reagent:
-
Increased Hydrophilicity: The PEG chain is highly soluble in aqueous solutions. This characteristic is transferred to the biotinylated molecule, which can help prevent aggregation and precipitation of labeled proteins, especially those that are inherently hydrophobic.
-
Flexibility: The PEG spacer is a flexible chain that allows the attached biotin molecule to move freely and orient itself for optimal interaction with avidin or streptavidin.
-
Reduced Steric Hindrance: The length of the spacer arm physically separates the biotin molecule from the labeled protein. This separation minimizes steric hindrance, which can otherwise obstruct the binding of the bulky avidin or streptavidin proteins to the biotin tag.
-
Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a suitable component for in vivo and in vitro biological applications.
Quantitative Data
The following tables summarize the key quantitative data for this compound and related molecules.
| Property | Value | Reference |
| Molecular Weight | 806.75 g/mol | [1] |
| Spacer Arm Length (PEG2) | 24.7 Å | [2] |
| Estimated Spacer Arm Length (PEG8) | ~50 Å (estimated based on PEG2) |
| Reagent | Spacer Arm Composition | Key Advantages |
| Iodoacetyl-LC-Biotin | Long Chain Alkane | Basic spacer for biotinylation. |
| Iodoacetyl-PEG2-Biotin | 2 PEG units | Increased hydrophilicity compared to alkyl spacers, medium length.[2] |
| This compound | 8 PEG units | Significantly increased hydrophilicity, longer and more flexible spacer for reduced steric hindrance. |
Functional Implications of the PEG8 Spacer Arm
The length and flexibility of the PEG8 spacer have profound implications for the performance of this compound in various applications.
Enhanced Biotin-Avidin/Streptavidin Binding
The primary function of the biotin tag is to bind to avidin or streptavidin. The efficiency of this interaction can be significantly influenced by the accessibility of the biotin molecule. In a biotinylated protein, the biotin tag can be sterically hindered by the protein's own structure. The long and flexible PEG8 spacer arm extends the biotin moiety away from the protein surface, making it more accessible to the binding pockets of avidin or streptavidin. This enhanced accessibility leads to more efficient capture and detection of the biotinylated protein. However, it is important to note that excessively long PEG chains can sometimes lead to a decrease in binding affinity.
Applications in Proteomics and Drug Development
The unique properties of this compound make it a valuable tool in several key research areas:
-
Protein Labeling and Detection: The high specificity of the iodoacetyl group for sulfhydryl groups allows for the targeted labeling of cysteine-containing proteins and peptides. The biotin tag then enables sensitive detection using streptavidin-conjugated enzymes (e.g., HRP, AP) or fluorophores.
-
Affinity Chromatography and Pull-Down Assays: Biotinylated proteins can be efficiently captured from complex mixtures using streptavidin-conjugated beads or resins. This is a powerful technique for protein purification and for studying protein-protein interactions through pull-down assays.
-
PROTAC (Proteolysis Targeting Chimera) Development: this compound can be used as a versatile linker in the synthesis of PROTACs.[1] A PROTAC is a heterobifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The PEG8 linker provides the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Protocol 1: Biotinylation of a Cysteine-Containing Protein
Materials:
-
This compound
-
Cysteine-containing protein
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.2-8.0
-
Reducing agent (e.g., DTT or TCEP), if the protein has disulfide bonds that need to be reduced to expose free sulfhydryls
-
Desalting column or dialysis cassette
-
DMSO or DMF (if this compound is not readily soluble in the reaction buffer)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds by incubating the protein with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Biotinylation Reaction:
-
Immediately before use, prepare a stock solution of this compound in DMSO or the reaction buffer.
-
Add a 10-20 fold molar excess of this compound to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using a desalting column or dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Biotinylation:
-
Confirm the successful biotinylation of the protein using a dot blot or Western blot with streptavidin-HRP, or by mass spectrometry.
-
Protocol 2: Pull-Down Assay to Identify Protein-Protein Interactions
Materials:
-
Biotinylated "bait" protein
-
Cell lysate or protein mixture containing the putative "prey" protein(s)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and wash them two to three times with the wash buffer.
-
-
Binding of Biotinylated Bait Protein:
-
Incubate the washed streptavidin beads with the biotinylated bait protein for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with the wash buffer to remove any unbound bait protein.
-
-
Incubation with Prey Protein:
-
Add the cell lysate or protein mixture to the beads coupled with the bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads extensively (3-5 times) with the wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding the elution buffer and incubating for 5-10 minutes at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the expected prey protein. The interacting proteins can also be identified by mass spectrometry.
-
Mandatory Visualizations
Signaling Pathway: General PROTAC Mechanism
Caption: General mechanism of a PROTAC utilizing a linker like this compound.
Experimental Workflow: Protein Biotinylation
Caption: Step-by-step workflow for labeling a protein with this compound.
Logical Relationship: Spacer Arm Function
Caption: Logical flow of how the PEG8 spacer's properties improve biotin-avidin binding.
Conclusion
This compound is a highly effective and versatile reagent for the specific biotinylation of sulfhydryl-containing molecules. The key to its superior performance lies in its well-defined PEG8 spacer arm, which provides a unique combination of hydrophilicity, flexibility, and length. These properties work in concert to minimize common issues such as protein aggregation and steric hindrance, thereby enhancing the efficiency of biotin-avidin/streptavidin interactions. For researchers in proteomics, drug discovery, and diagnostics, a thorough understanding of the spacer arm's function is essential for designing and executing successful experiments. The detailed protocols and visual workflows provided in this guide offer a solid foundation for the effective application of this compound in a wide range of research and development endeavors.
References
A Technical Guide to the Water Solubility of Iodoacetyl-PEG8-biotin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the water solubility of Iodoacetyl-PEG8-biotin, a critical parameter for its application in bioconjugation, drug delivery, and diagnostic development. This document details the physicochemical properties that govern its solubility, presents available quantitative data, and outlines a detailed experimental protocol for its determination.
Introduction to this compound and the Importance of Water Solubility
This compound is a heterobifunctional crosslinker used to covalently attach biotin (B1667282) to molecules containing free sulfhydryl groups, such as cysteine residues in proteins and peptides. The molecule consists of three key components: an iodoacetyl group for reaction with thiols, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin moiety for high-affinity binding to avidin (B1170675) or streptavidin.
The incorporation of a PEG spacer significantly enhances the water solubility of the otherwise hydrophobic biotin molecule.[][2][3][4] This increased aqueous solubility is a crucial feature, preventing aggregation of the biotinylated molecules in solution and ensuring the accessibility of the biotin group for binding to streptavidin or avidin.[3][4] Furthermore, the PEG linker minimizes steric hindrance, allowing for efficient interaction between the biotin and its binding partners.
Physicochemical Properties and Solubility Data
| Compound Name | Functional Group | PEG Linker Length | Molecular Weight (Da) | Reported Aqueous Solubility | Solvent Compatibility |
| This compound | Iodoacetyl | 8 | ~806.75 | Not specified, but described as water-soluble | Water, DMSO, DMF |
| Biotin PEG Thiol | Thiol | Various | Various | 10 mg/mL[5] | Water, Chloroform, DMSO[5] |
| Iodoacetyl-PEG2-Biotin | Iodoacetyl | 2 | ~542.43 | Described as water-soluble and can be dissolved directly in aqueous buffers[3][4] | Aqueous buffers |
| Biotin-PEG-Thiol | Thiol | ~45 (MW 2000) | 2000 | ≥ 2.08 mg/mL (in 10% DMSO with 20% SBE-β-CD in saline)[6] | DMSO, Corn Oil[6] |
Note: The solubility of this compound is expected to be in a similar range to that of Biotin PEG Thiol due to the dominant contribution of the PEG linker to its aqueous solubility.
Experimental Protocol: Determination of Aqueous Solubility of this compound
This section outlines a standardized protocol for the experimental determination of the aqueous solubility of this compound using the shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a C18 column and UV detector
Experimental Workflow
Caption: Workflow for determining the aqueous solubility of this compound.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. This will be used to generate a standard curve.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water or PBS in a sealed vial.
-
Equilibration: Vigorously vortex the vial for 1-2 minutes. Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Preparation for HPLC: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the standard curve.
-
Quantification by HPLC: Analyze the diluted supernatant and the standard solutions by reverse-phase HPLC using a C18 column. A common mobile phase system is a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220-280 nm).
-
Data Analysis: Using the standard curve, determine the concentration of this compound in the diluted supernatant. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the aqueous solubility of the compound.
Biotinylation Reaction Pathway
The primary application of this compound is the biotinylation of thiol-containing molecules. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the iodine, resulting in the formation of a stable thioether bond.
References
An In-Depth Technical Guide to Iodoacetyl-PEG8-biotin: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG8-biotin is a versatile, thiol-reactive biotinylation reagent that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a reactive iodoacetyl group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, enables the specific labeling and subsequent detection, purification, or targeting of cysteine-containing peptides and proteins. This guide provides a comprehensive overview of its molecular characteristics, detailed protocols for its application, and illustrates key workflows for its use in protein labeling, affinity purification, and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound is characterized by its specific reactivity towards sulfhydryl groups, typically found on cysteine residues within proteins. The eight-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated molecule, which helps to prevent aggregation and provides a flexible spacer arm to minimize steric hindrance during biotin-streptavidin binding.[1][2]
| Property | Value | Reference |
| Molecular Weight | 806.75 g/mol | [3] |
| Chemical Formula | C₃₀H₅₅IN₄O₁₁S | [3] |
| Appearance | Off-white/pale-yellow solid | [4] |
| Solubility | Soluble in water, DMSO, and DMF | [4] |
| Reactive Group | Iodoacetyl | [4] |
| Reactive Towards | Sulfhydryl groups (-SH) | [4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4] |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein
This protocol outlines the steps for the covalent labeling of a protein with this compound. The iodoacetyl group reacts with the sulfhydryl group of cysteine residues to form a stable thioether bond.[5]
Materials:
-
This compound
-
Protein with accessible cysteine residues
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.5-8.5, free of thiols.[1]
-
Reducing agent (optional, e.g., TCEP or DTT) if disulfide bonds need to be reduced.
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation:
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the protein solution.[6] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.[1] Iodoacetyl reagents can be light-sensitive.[7]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to react with any excess iodoacetyl reagent.[7]
-
-
Purification:
-
Remove the excess, non-reacted biotinylation reagent and byproducts by using a desalting column or through dialysis against a suitable buffer.[6]
-
Protocol 2: Synthesis of a PROTAC using a PEG Linker
This compound can be adapted for use as a bifunctional linker in the synthesis of PROTACs. This protocol provides a general workflow for coupling a target protein ligand and an E3 ligase ligand using a PEG linker.
Materials:
-
Target protein ligand with a reactive group (e.g., a free thiol).
-
E3 ligase ligand with a compatible reactive group.
-
This compound (or a similar bifunctional PEG linker).
-
Appropriate anhydrous solvents (e.g., DMF).
-
Coupling reagents (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) for amide bond formation if required.[3]
-
Purification equipment (e.g., flash column chromatography or HPLC).
Procedure:
-
Functionalization of Ligands (if necessary):
-
Ensure that the target protein ligand and the E3 ligase ligand have compatible functional groups for conjugation to the linker. One end of the linker will be the iodoacetyl group (for reaction with a thiol), and the other end (the biotin) would need to be chemically modified or replaced with a group that can react with the second ligand.
-
-
First Coupling Reaction:
-
Dissolve the ligand containing a free sulfhydryl group in an appropriate anhydrous solvent.
-
Add this compound to the solution and stir at room temperature until the reaction is complete, monitoring by a technique like LC-MS.
-
-
Purification of the Intermediate:
-
Purify the resulting ligand-linker intermediate using flash column chromatography or HPLC to remove unreacted starting materials.
-
-
Second Coupling Reaction:
-
The biotin end of the purified intermediate would then need to be coupled to the second ligand. This typically involves modifying the biotin or using a linker with a different reactive group at the other end. For example, if the second ligand has an amine group, a linker with an NHS-ester group would be used.
-
-
Final PROTAC Purification:
-
Purify the final PROTAC molecule using flash column chromatography or preparative HPLC to obtain a highly pure product.
-
Visualizing Workflows and Mechanisms
Protein Biotinylation and Affinity Purification Workflow
The following diagram illustrates the process of labeling a cysteine-containing protein with this compound and its subsequent purification using streptavidin-coated beads.
Caption: Workflow for protein biotinylation and subsequent affinity purification.
Mechanism of PROTAC-Mediated Protein Degradation
This diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like a modified this compound, facilitates the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cephamls.com [cephamls.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Iodoacetyl-PEG8-biotin: Suppliers, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Iodoacetyl-PEG8-biotin, a valuable reagent in bioconjugation and proteomics. This document details its suppliers, chemical properties, experimental protocols for its use, and the fundamental principles of its application in protein labeling and purification.
This compound: Properties and Suppliers
This compound is a thiol-reactive biotinylation reagent. The iodoacetyl group specifically reacts with free sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, forming a stable thioether bond. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of eight ethylene (B1197577) glycol units, enhances the water solubility of the reagent and the resulting biotinylated molecule, minimizing aggregation and improving accessibility for streptavidin binding.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H54IN4O11S | [1] |
| Molecular Weight | ~805 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Off-white/white solid or viscous liquid | [2] |
| Solubility | Soluble in water, DMSO, and chloroform | [2] |
| Reactive Group | Iodoacetyl | [2] |
| Reactive Towards | Sulfhydryl groups (-SH) | [2] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [2] |
Key Suppliers and Catalog Numbers
| Supplier | Catalog Number | Notes |
| MedchemExpress | HY-138490 | PROTAC Linker |
| Biopharma PEG | Not explicitly specified | Provides IA-PEG8-Biotin |
| Nanocs | PG2-BNIA series (various MW) | Offers various PEG lengths |
| BroadPharm | BP-43818 (Biotin-PEG8-iodide) | Similar compound |
| AxisPharm | AP13571 (Iodoacetyl-LC-Biotin) | Longer chain version |
| Thermo Fisher Scientific (Pierce) | 21333 (EZ-Link Iodoacetyl-LC-Biotin) | Longer chain version |
Experimental Protocols
The following are detailed methodologies for the use of iodoacetyl-biotin reagents in protein labeling and subsequent purification. These protocols are general and may require optimization for specific applications.
Protein Preparation and Reduction of Disulfide Bonds
For efficient labeling of cysteine residues, disulfide bonds within the protein must be reduced to free sulfhydryl groups.
Materials:
-
Protein of interest
-
Reduction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 6.0
-
2-mercaptoethylamine•HCl (2-MEA) or Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Procedure:
-
Dissolve the protein in the Reduction Buffer to a concentration of 1-10 mg/mL.
-
To selectively reduce hinge-region disulfide bonds in antibodies (IgG), add 2-MEA to a final concentration of 50 mM.[3] For more complete reduction of other proteins, use 1 mM DTT or 5 mM TCEP and incubate for 30 minutes at room temperature.[4]
-
Incubate the mixture for 90 minutes at 37°C.[3]
-
Remove the reducing agent using a desalting column equilibrated with a reaction buffer (e.g., 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3).[3]
Biotinylation of Proteins with this compound
This protocol describes the labeling of proteins with free sulfhydryl groups using an iodoacetyl-biotin reagent.
Materials:
-
Reduced protein solution
-
This compound
-
Reaction Buffer: 50 mM Tris•HCl, 5 mM EDTA, pH 8.0-8.3 (must be free of thiols)[3]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) if the reagent is not water-soluble.
-
Desalting column or dialysis equipment
Procedure:
-
Immediately before use, prepare a 4 mM solution of this compound.[3] If the reagent is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of DMF or DMSO and then dilute it with the Reaction Buffer.[5]
-
Add the this compound solution to the reduced protein solution. A 3- to 5-fold molar excess of the biotin (B1667282) reagent over the number of sulfhydryl groups is generally recommended.[3][5]
-
Incubate the reaction mixture in the dark for 90 minutes at room temperature.[3][5] Performing the reaction in the dark prevents the formation of free iodine, which can react with other amino acid residues.[4]
-
Remove the unreacted biotin reagent by passing the mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[3]
-
Monitor the protein-containing fractions by measuring the absorbance at 280 nm. The first peak to elute will contain the biotinylated protein.[3]
Pull-Down Assay of Biotinylated Proteins
This protocol outlines the enrichment of a biotinylated protein and its interacting partners using streptavidin-coated beads.
Materials:
-
Biotinylated protein sample (e.g., cell lysate containing the biotinylated protein)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1x Laemmli sample buffer for SDS-PAGE, or a buffer containing a high concentration of free biotin)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with Wash Buffer to remove any preservatives.[6]
-
Binding: Add the biotinylated protein sample to the washed beads. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[7]
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.[7]
-
Elution: Add Elution Buffer to the beads to release the biotinylated protein and its binding partners. For analysis by SDS-PAGE and Western blotting, boiling the beads in Laemmli sample buffer is a common elution method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for protein biotinylation and pull-down assay.
Caption: Reaction mechanism of iodoacetyl-biotin with a sulfhydryl group.
Caption: The high-affinity interaction between streptavidin and biotinylated proteins.
References
An In-depth Technical Guide to the Safety and Handling of Iodoacetyl-PEG8-biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and experimental applications for Iodoacetyl-PEG8-biotin, a sulfhydryl-reactive reagent commonly used for the biotinylation of proteins, peptides, and other molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a molecule that combines a biotin (B1667282) moiety with an iodoacetyl reactive group via a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the specific labeling of sulfhydryl groups on biomolecules.
| Property | Value | Reference |
| Synonyms | Iodoacetate-PEG8-Biotin | [1] |
| Molecular Formula | C30H55IN4O11S | |
| Molecular Weight | 806.75 g/mol | |
| Appearance | White to off-white solid | N/A (General observation from suppliers) |
| Purity | ≥95% | [1] |
| Solubility | Soluble in aqueous buffers, DMSO, and DMF | N/A (General information from suppliers) |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. | N/A (General information from suppliers) |
| Reactivity | The iodoacetyl group reacts specifically with sulfhydryl (-SH) groups to form a stable thioether bond.[2] This reaction is most efficient at a pH range of 7.5-8.5.[3] | N/A |
| Moisture Sensitivity | The reagent is moisture-sensitive. | N/A (General information from suppliers) |
Safety and Handling
The iodoacetyl group present in this reagent is a reactive electrophile and requires careful handling. While specific toxicity data for this compound is not available, data for the related compound iodoacetamide (B48618) provides a basis for assessing its potential hazards.
Hazard Identification
-
Toxicity: The primary hazard is associated with the iodoacetyl functional group. Iodoacetamide is classified as toxic if swallowed.[1][4] The oral LD50 for iodoacetamide in mice is 74 mg/kg.[1]
-
Irritation: May cause skin and eye irritation.[2]
-
Sensitization: May cause skin sensitization.[4]
Handling Precautions
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE):
-
Contamination: Avoid contact with skin, eyes, and clothing.[4]
-
Aerosol Generation: Avoid generating dust or aerosols.
-
Light Sensitivity: The compound is light-sensitive and should be handled and stored protected from light.[2]
-
Moisture Sensitivity: To prevent degradation, allow the reagent to warm to room temperature before opening the container to avoid condensation.[2]
First-Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry and well-ventilated place at -20°C, protected from light.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.
Experimental Protocols
This compound is a versatile reagent for biotinylating proteins and other molecules containing free sulfhydryl groups. It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Detailed Protocol for Protein Biotinylation
This protocol outlines the steps for biotinylating a protein with free sulfhydryl groups using this compound.
Materials:
-
Protein of interest with free sulfhydryl groups
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM EDTA, pH 8.3
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be biotinylated in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryls, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Subsequently, the reducing agent must be removed by dialysis or using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO immediately before use.
-
-
Biotinylation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.
-
-
Removal of Excess Reagent:
-
Remove non-reacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Biotinylation:
-
The extent of biotinylation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Protocol for PROTAC Synthesis using this compound
This protocol provides a general framework for the synthesis of a PROTAC using this compound as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. This example assumes the E3 ligase ligand contains a nucleophilic group (e.g., an amine or thiol) for reaction with the iodoacetyl moiety of the linker, and the target protein ligand has been pre-functionalized with the other end of the linker.
Materials:
-
Target protein ligand functionalized with a compatible reactive group
-
This compound
-
E3 ligase ligand with a free amine or thiol group
-
Anhydrous DMF or DMSO
-
Appropriate coupling reagents (if necessary for the initial linker attachment to the target protein ligand)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Synthesis of Linker-Target Ligand Conjugate:
-
This step involves the conjugation of the non-iodoacetyl end of the this compound linker to the target protein ligand. The specific chemistry will depend on the functional groups available on both molecules.
-
-
Coupling of Linker-Target Ligand to E3 Ligase Ligand:
-
Dissolve the purified Linker-Target Ligand conjugate and the E3 ligase ligand (with a free amine or thiol) in anhydrous DMF or DMSO.
-
If the E3 ligase ligand contains a free thiol, the reaction can proceed directly. If it contains an amine, the reaction conditions may need to be adjusted (e.g., pH) to facilitate the reaction, though the iodoacetyl group is primarily thiol-reactive.
-
Stir the reaction mixture at room temperature until the reaction is complete, monitoring by LC-MS.
-
-
Purification of the PROTAC:
-
Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using techniques such as LC-MS and NMR.
-
Visualizations
Signaling Pathway: KEAP1/NRF2 Activation
The KEAP1/NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Sulfhydryl-reactive compounds, such as those containing an iodoacetyl group, can modify reactive cysteine residues on KEAP1, leading to the activation of the NRF2 transcription factor.
Caption: Activation of the KEAP1/NRF2 pathway by this compound.
Experimental Workflow: Protein Biotinylation and Detection
This diagram illustrates a typical workflow for biotinylating a target protein with this compound, followed by enrichment and detection.
Caption: Workflow for protein biotinylation and subsequent analysis.
References
Iodoacetyl-PEG8-biotin for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins. The design of these heterobifunctional molecules, which consist of a target protein ligand and an E3 ligase ligand connected by a linker, is a critical determinant of their efficacy. This technical guide provides an in-depth exploration of Iodoacetyl-PEG8-biotin, a trifunctional linker increasingly utilized in PROTAC synthesis. We will delve into its chemical properties, applications in PROTAC assembly, and the strategic utility of its constituent parts: the iodoacetyl group for covalent linkage, the polyethylene (B3416737) glycol (PEG) spacer for optimizing physicochemical properties, and the biotin (B1667282) tag for target engagement and identification studies. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biological and experimental workflows to empower researchers in the rational design and synthesis of novel PROTACs.
Introduction to this compound in PROTAC Design
This compound is a versatile chemical tool designed for the synthesis of PROTACs. It is a heterotrifunctional molecule featuring three key components:
-
Iodoacetyl Group: A sulfhydryl-reactive group that forms a stable thioether bond with cysteine residues. This enables the covalent attachment of the linker to a protein of interest (POI) or a ligand bearing a free thiol group.
-
PEG8 Spacer: An eight-unit polyethylene glycol chain that enhances the aqueous solubility of the PROTAC molecule. The length and flexibility of the PEG spacer are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.
-
Biotin Tag: A high-affinity ligand for streptavidin and avidin. The biotin moiety serves as a powerful tool for the detection, purification, and functional analysis of the resulting PROTAC, including pull-down assays and proximity-labeling studies for target validation.
The strategic incorporation of these functionalities makes this compound a valuable asset in the development of PROTACs, particularly for covalent inhibitors and for research applications requiring affinity-based isolation and identification of binding partners.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of the final PROTAC conjugate.
| Property | Value | Source |
| Molecular Weight | 806.75 g/mol | [1] |
| Molecular Formula | C30H55IN4O11S | [1] |
| Spacer Arm Length | Approximately 38.8 Å (estimated) | |
| Solubility | Soluble in DMSO, DMF, and water | [2][3] |
| Reactive Group | Iodoacetyl | [3] |
| Reactivity | Specifically reacts with sulfhydryls (-SH) at pH 7.5-8.5 | [2][4] |
| Storage Conditions | Store at -20°C, protected from light and moisture |
PROTAC Synthesis Strategy using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process where the linker is conjugated to the target protein ligand and the E3 ligase ligand. The iodoacetyl group's reactivity towards cysteine residues makes it particularly suitable for developing covalent PROTACs or for linking to ligands that have been functionalized with a thiol group.
Below is a generalized synthetic scheme. This would typically involve the reaction of a cysteine-containing warhead with the iodoacetyl group of the linker, followed by the coupling of the biotinylated linker to an E3 ligase ligand.
Figure 1: A generalized workflow for the synthesis of a biotinylated PROTAC using this compound.
Experimental Protocols
General Protocol for Conjugation of this compound to a Cysteine-Containing Peptide/Ligand
This protocol describes the fundamental step of reacting the iodoacetyl group of the linker with a sulfhydryl group.
Materials:
-
This compound
-
Cysteine-containing peptide or small molecule ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 7.5-8.5, degassed.
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching reagent: e.g., 2-Mercaptoethanol (B42355) or Dithiothreitol (DTT)
-
Purification system: High-performance liquid chromatography (HPLC) or other suitable chromatographic method.
Procedure:
-
Preparation of Ligand: Dissolve the cysteine-containing peptide or ligand in the reaction buffer to a final concentration of 1-5 mg/mL. If the ligand has poor aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the reaction buffer.
-
Preparation of Linker: Immediately before use, dissolve this compound in DMF or DMSO to prepare a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the ligand solution. The reaction should be performed in the dark to prevent degradation of the iodoacetyl group.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The progress of the reaction can be monitored by LC-MS.
-
Quenching: After the reaction is complete, add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10-20 mM) to consume any unreacted iodoacetyl groups.
-
Purification: Purify the resulting biotinylated conjugate by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol for Biotinylated PROTAC-Mediated Protein Pull-Down Assay
This protocol outlines the use of the biotinylated PROTAC to isolate its target protein and associated binding partners from a cell lysate.
Materials:
-
Biotinylated PROTAC
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate from cells expressing the target protein
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and antibodies
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer.
-
PROTAC Incubation: Incubate the cell lysate with the biotinylated PROTAC (or DMSO as a negative control) at a suitable concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
Bead Preparation: Wash the streptavidin-coated beads with wash buffer according to the manufacturer's instructions.
-
Capture of Biotinylated Complexes: Add the pre-washed streptavidin beads to the lysate-PROTAC mixture and incubate for an additional 1-2 hours at 4°C to capture the biotinylated PROTAC and its bound proteins.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the target protein. Mass spectrometry can also be used for the identification of unknown interacting proteins.
Figure 2: Experimental workflow for a biotinylated PROTAC pull-down assay.
Quantitative Data and Characterization
Illustrative Degradation Efficiency Data
| PROTAC Concentration | % Target Protein Remaining (Western Blot Quantification) |
| 0 nM (Control) | 100% |
| 1 nM | 85% |
| 10 nM | 55% |
| 100 nM | 20% |
| 1 µM | 15% |
| 10 µM | 25% (Hook Effect) |
Illustrative PROTAC Performance Metrics
| Metric | Illustrative Value | Description |
| DC50 | 15 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 85% | The maximum percentage of target protein degradation achieved. |
| Binding Affinity (POI) | Kd = 50 nM | Dissociation constant for the binding of the PROTAC to the target protein. |
| Binding Affinity (E3) | Kd = 150 nM | Dissociation constant for the binding of the PROTAC to the E3 ligase. |
Signaling Pathway Visualization
PROTACs are designed to interfere with cellular signaling pathways by degrading key protein components. The visualization of these pathways is crucial for understanding the mechanism of action of a PROTAC. Below is an example of a simplified signaling pathway that could be targeted by a PROTAC.
Figure 3: Simplified signaling pathway illustrating PROTAC-mediated degradation of a target kinase.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its unique combination of a cysteine-reactive iodoacetyl group, a solubility-enhancing PEG spacer, and a multi-purpose biotin tag provides researchers with a powerful tool for the development of both therapeutic and research-grade PROTACs. The ability to covalently target proteins and to readily purify and analyze the resulting conjugates and their interacting partners makes this linker particularly attractive for advancing the field of targeted protein degradation. The protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in the design and synthesis of next-generation protein degraders.
References
Methodological & Application
Application Notes and Protocols for Iodoacetyl-PEG8-biotin Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent used to covalently label proteins and other molecules containing free sulfhydryl groups, primarily on cysteine residues.[1][2] The reagent consists of an iodoacetyl group that specifically reacts with thiols, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a biotin (B1667282) moiety for detection or purification. The iodoacetyl group forms a stable, irreversible thioether bond with the sulfhydryl group.[2][3] The PEG8 linker enhances the water solubility of the reagent and the resulting biotinylated protein, and its length (27.1 angstroms) helps to minimize steric hindrance in subsequent binding to avidin (B1170675) or streptavidin.[1][2][4] This labeling technique is a valuable tool in various applications, including protein interaction studies, immunoassays, and protein purification.[5][6]
The reaction with iodoacetyl groups is highly specific for sulfhydryl groups at a controlled pH range of 7.5 to 8.5.[7][8] It is crucial to perform the reaction in the dark to prevent the formation of free iodine, which can lead to non-specific labeling of other amino acid residues such as tyrosine, tryptophan, and histidine.[8]
Chemical Reaction and Workflow
The labeling process involves the nucleophilic attack of a deprotonated cysteine thiol group on the carbon atom of the iodoacetyl group, resulting in the formation of a stable thioether bond and the displacement of iodide.
Caption: Chemical reaction of this compound with a protein thiol group.
The overall experimental workflow for protein labeling with this compound can be summarized in the following steps:
Caption: Experimental workflow for protein labeling.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest
-
Reaction Buffer: 50 mM Tris or Borate buffer, pH 7.5-8.5, containing 1-10 mM EDTA.[7][8] Avoid buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris at higher concentrations can interfere).[6][9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[8]
-
Purification system: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns), dialysis cassettes, or magnetic beads for biotin removal.[10][11][12]
-
Quantification assay reagents (e.g., HABA/Avidin assay kit)[8][13]
Protein Preparation
-
Buffer Exchange: Ensure the protein sample is in an appropriate reaction buffer (e.g., 50 mM Tris, pH 8.0, with 5 mM EDTA).[7] If the protein is in a buffer containing thiols or primary amines, perform a buffer exchange using a desalting column or dialysis.[14] The protein concentration should ideally be 1-10 mg/mL.[8][14]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are in disulfide bonds, they must be reduced.
-
For complete reduction, incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.[8][9]
-
For selective reduction of antibody hinge regions, use a milder reducing agent like 2-mercaptoethylamine (2-MEA).[8][9]
-
Crucially, the reducing agent must be removed before adding the iodoacetyl-biotin reagent. This is typically done using a desalting column.[8][9]
-
Biotinylation Reaction
-
Prepare this compound Stock Solution: this compound is not readily soluble in aqueous solutions and should be dissolved in DMF or DMSO to prepare a stock solution (e.g., 10 mM).[1][2] Prepare this solution immediately before use as the iodoacetyl group is sensitive to moisture.[8][9]
-
Calculate Molar Excess: The optimal molar ratio of this compound to protein depends on the number of available cysteine residues and the desired degree of labeling. A 2- to 20-fold molar excess is a common starting point.[7][15]
-
Reaction Incubation:
Purification of Biotinylated Protein
It is essential to remove the unreacted this compound to prevent interference in downstream applications.[12]
-
Size-Exclusion Chromatography: Use a desalting spin column with an appropriate molecular weight cutoff (MWCO) for rapid and efficient removal of excess biotin.[10][12] This method is suitable for small sample volumes.[10]
-
Dialysis: For larger sample volumes, dialysis against a suitable buffer (e.g., PBS) is an effective but more time-consuming method.[10][16] Multiple buffer changes are recommended for complete removal of free biotin.
-
Affinity Purification: Magnetic beads coated with streptavidin can be used, but elution of the biotinylated protein requires harsh, denaturing conditions due to the strong biotin-streptavidin interaction.[10]
Quantification of Biotinylation
Determine the degree of labeling (moles of biotin per mole of protein) to ensure consistency and optimize your application.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method.[8][13] HABA binds to avidin, producing a colored complex with a specific absorbance. Biotin displaces HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[17]
-
Mass Spectrometry: For a more precise determination, the mass difference between the labeled and unlabeled protein can be measured using mass spectrometry.[6]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the this compound protein labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Rationale | Citation |
| pH | 7.5 - 8.5 | Promotes the formation of the more reactive thiolate anion from the cysteine thiol group.[6][7][8] | [6][7][8] |
| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed efficiently without denaturing most proteins. | [7] |
| Incubation Time | 90 - 120 minutes | Allows for sufficient time for the labeling reaction to go to completion. | [7][8] |
| Molar Excess of Biotin Reagent | 2- to 20-fold over protein | A starting point for optimization; the ideal ratio depends on the protein and desired labeling degree.[7][15] | [7][15] |
| Light Conditions | Dark | Prevents the formation of free iodine which can cause non-specific labeling.[6][7][8] | [6][7][8] |
Table 2: Protein and Reagent Concentrations
| Component | Recommended Concentration | Notes | Citation |
| Protein | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[8][14] | [8][14] |
| This compound Stock | ~10 mM in DMF or DMSO | Prepare fresh immediately before use. | [1][7] |
| Reducing Agent (optional) | 5-10 mM DTT or TCEP | Must be completely removed before adding the biotin reagent. | [8][9] |
Table 3: Purification and Quantification Methods
| Method | Principle | Advantages | Disadvantages | Citation |
| Desalting Spin Column | Size-exclusion chromatography | Rapid, high protein recovery, suitable for small volumes. | Single-use for most columns. | [10][12] |
| Dialysis | Diffusion across a semi-permeable membrane | Gentle, suitable for large volumes. | Time-consuming. | [10][16] |
| HABA Assay | Colorimetric displacement assay | Simple, uses standard lab equipment. | Lower sensitivity compared to other methods, requires a significant amount of sample.[13][17] | [8][13] |
| Mass Spectrometry | Measurement of mass-to-charge ratio | Highly accurate determination of labeling degree. | Requires specialized equipment and expertise. | [6] |
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure cysteine residues are reduced and accessible.
-
Increase the molar excess of the this compound reagent.
-
Confirm the pH of the reaction buffer is within the optimal range (7.5-8.5).
-
Ensure the protein concentration is sufficiently high (ideally >1 mg/mL).
-
-
Protein Precipitation:
-
This may occur if the protein is not stable under the reaction conditions or if it is over-labeled.
-
Try reducing the molar excess of the biotinylation reagent.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.
-
-
High Background in Downstream Assays:
-
Ensure complete removal of unreacted biotin. Perform a second desalting step if necessary.[18]
-
Block non-specific binding sites in your assay (e.g., with BSA).
-
By following these detailed protocols and considering the provided quantitative data, researchers can successfully label proteins with this compound for a wide range of applications in their scientific endeavors.
References
- 1. apexbt.com [apexbt.com]
- 2. cephamls.com [cephamls.com]
- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Iodoacetyl-PEG3-Biotin [nanocs.net]
- 5. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 12. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. apexbt.com [apexbt.com]
- 16. apexbt.com [apexbt.com]
- 17. mesoscale.com [mesoscale.com]
- 18. researchgate.net [researchgate.net]
Application Notes: Biotinylation of Cysteine Residues with Iodoacetyl-PEG8-biotin
Introduction
Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent used for the specific modification of cysteine residues in proteins, peptides, and other thiol-containing molecules. The iodoacetyl group selectively reacts with the sulfhydryl group of cysteine residues at a slightly alkaline pH (7.5-8.5) to form a stable and irreversible thioether bond.[1][2] The polyethylene (B3416737) glycol (PEG) spacer arm, in this case, an 8-unit PEG, enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help prevent aggregation.[3] This modification is instrumental in various biological assays due to the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin (Kd = 10⁻¹⁵ M), enabling the detection, purification, and immobilization of tagged proteins.[1][4]
Key Features:
-
Specificity: The iodoacetyl group primarily reacts with the sulfhydryl group of cysteine residues.[1] To a lesser extent, and typically under different pH conditions or in the absence of thiols, it may react with other nucleophilic groups like histidine, methionine, or amines.[1]
-
Stable Linkage: The reaction forms a highly stable thioether bond, which is not cleavable under common experimental conditions.[2][5]
-
Enhanced Solubility: The hydrophilic PEG8 spacer arm improves the solubility of the biotinylated protein, reducing the risk of precipitation.[3]
-
Versatile Applications: Biotinylated proteins can be used in a wide array of applications, including affinity chromatography, western blotting, ELISA, and mass spectrometry-based proteomics.[1][5]
Applications
The specific labeling of cysteine residues with this compound is a powerful tool in proteomics and drug development:
-
Proteome-wide Cysteine Reactivity Profiling: This technique allows for the identification of reactive and accessible cysteine residues across the proteome, which can provide insights into their functional roles, including redox sensing and catalytic activity.[6]
-
Enrichment of Cysteine-Containing Peptides for Mass Spectrometry: By biotinylating cysteine residues, specific peptides can be captured from complex protein digests using avidin or streptavidin affinity chromatography.[7] This enrichment step significantly simplifies the sample for mass spectrometry analysis, facilitating the identification and quantification of cysteine-containing peptides.[1][7]
-
Drug Target Identification and Validation: Covalent drugs that target cysteine residues are a growing class of therapeutics.[8] Reactive cysteine profiling can be used to identify the binding sites of such compounds and assess their selectivity across the proteome.[6]
-
Protein-Protein Interaction Studies: Biotinylated proteins can be immobilized on streptavidin-coated surfaces to study their interactions with other proteins or small molecules using techniques like Surface Plasmon Resonance (SPR).
Experimental Protocols
Protocol 1: Biotinylation of a Purified Protein
This protocol describes the general procedure for biotinylating a purified protein with this compound.
A. Materials
-
This compound
-
Protein of interest containing at least one cysteine residue
-
Reaction Buffer: 50 mM HEPES or 50 mM Tris, pH 7.5-8.5.[1] The buffer may be supplemented with 1-5 mM EDTA to prevent the reoxidation of reduced thiols.[1]
-
Reducing Agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT
-
Desalting column or dialysis cassette for removal of excess biotinylation reagent.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound, if not readily water-soluble.[2][5]
B. Procedure
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of approximately 2 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a reducing agent like TCEP to a final concentration of 5 mM and incubate for 60 minutes at room temperature.[1] Note that removal of the reducing agent before adding the biotinylation reagent is not always necessary, but care should be taken to avoid its reaction with the iodoacetyl group.[1]
-
-
Reagent Preparation:
-
Biotinylation Reaction:
-
Add a 2- to 5-fold molar excess of the this compound stock solution to the protein solution.[5] If the sulfhydryl content is unknown, a final concentration of 2 mM this compound can be used as a starting point for a 2 mg/mL protein solution.[1]
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[1] Gentle stirring or mixing is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration that is in excess of the initial this compound concentration.
-
-
Purification:
-
Remove the excess, unreacted this compound and the quenching reagent by gel filtration chromatography (desalting column) or dialysis.[1]
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference |
| Protein Concentration | ~2 mg/mL | [1] |
| Reaction pH | 7.5 - 8.5 | [1] |
| Molar Excess of Reagent | 2-5 fold over protein/sulfhydryl content | [5] |
| Incubation Time | 2-4 hours at room temperature | [1] |
| Incubation Temperature | Room Temperature | [1][5] |
Protocol 2: Enrichment of Biotinylated Peptides for Mass Spectrometry
This protocol outlines the steps for enriching biotinylated peptides from a complex protein mixture for subsequent analysis by mass spectrometry.
A. Materials
-
Biotinylated protein sample (from Protocol 1 or a cell lysate labeled in situ)
-
Denaturing Lysis Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing Agent: DTT
-
Alkylating Agent: Iodoacetamide (B48618) (for capping free cysteines)
-
Protease: Trypsin (mass spectrometry grade)
-
Streptavidin or NeutrAvidin affinity resin (e.g., beads)
-
Wash Buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic acid (TFA) with 80% acetonitrile, or for cleavable linkers, the appropriate cleavage reagent). For the strong biotin-streptavidin interaction, on-bead digestion is a common alternative to elution.[9]
B. Procedure
-
Protein Denaturation, Reduction, and Alkylation:
-
Lyse cells or resuspend the biotinylated protein sample in a denaturing lysis buffer.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate all free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark. This step ensures that only the initially biotinylated cysteines will be enriched.
-
-
Proteolytic Digestion:
-
Dilute the sample with a buffer compatible with trypsin activity (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Affinity Enrichment of Biotinylated Peptides:
-
Equilibrate the streptavidin/neutravidin resin with a binding buffer (e.g., PBS).
-
Incubate the peptide digest with the resin for 1-2 hours at room temperature with gentle rotation to allow for the binding of biotinylated peptides.
-
Wash the resin extensively with a series of wash buffers to remove non-specifically bound peptides. This typically includes washes with high salt buffer, low salt buffer, and a final wash with a buffer compatible with mass spectrometry.
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound peptides using an appropriate elution buffer. The strong interaction between biotin and streptavidin often requires harsh elution conditions (e.g., 8 M guanidine (B92328) HCl, pH 1.5) which may not be ideal for subsequent analysis.[10]
-
On-Bead Digestion (Alternative): A common strategy is to perform a second proteolytic digest while the peptides are still bound to the beads. This can release the non-biotinylated portion of the peptide for analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the eluted peptides using C18 ZipTips or equivalent.
-
Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Chemical reaction of cysteine biotinylation.
Caption: Experimental workflow for biotinylation and enrichment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cephamls.com [cephamls.com]
- 3. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 4. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.stanford.edu [med.stanford.edu]
- 10. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Iodoacetyl-PEG8-biotin in Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Iodoacetyl-PEG8-biotin for the enrichment and identification of protein interaction partners through pull-down assays. This thiol-reactive biotinylation reagent enables the covalent labeling of cysteine-containing proteins, which can then be used as "bait" to capture their interacting "prey" proteins from complex biological samples.
Introduction
This compound is a valuable tool in proteomics and drug discovery for studying protein-protein interactions. The iodoacetyl group specifically and irreversibly forms a stable thioether bond with the sulfhydryl group of cysteine residues under mild conditions.[1][2] The long, hydrophilic polyethylene (B3416737) glycol (PEG8) spacer arm enhances the water solubility of the labeled protein and minimizes steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin resins. This characteristic is particularly advantageous for maintaining the native conformation and function of the labeled protein, thereby increasing the likelihood of capturing physiologically relevant interactions.
Pull-down assays using this compound are a powerful alternative to immunoprecipitation, especially when a specific antibody for the protein of interest is unavailable or of poor quality.[3] This technique is instrumental in confirming predicted protein interactions, identifying novel binding partners, and elucidating cellular pathways.[3]
Principle of the Method
The pull-down assay using this compound involves a multi-step process. First, the purified "bait" protein is chemically labeled with this compound. The biotinylated bait is then immobilized on streptavidin-coated beads. Subsequently, the immobilized bait is incubated with a cell lysate or other protein mixture containing the putative "prey" proteins. After a series of washes to remove non-specific binders, the prey proteins that have interacted with the bait are eluted and identified by downstream analysis methods such as Western blotting or mass spectrometry.
Data Presentation
The success of a pull-down experiment can be quantified at various stages. The following table summarizes key quantitative parameters that should be considered and optimized for a successful experiment. Actual values will vary depending on the specific proteins and experimental conditions.
| Parameter | Method of Quantification | Typical Range/Value | Key Considerations |
| Degree of Biotinylation | HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay[4] | 1 - 3 moles of biotin per mole of protein | Over-labeling can lead to protein aggregation and loss of function. Under-labeling reduces pull-down efficiency. |
| Bait Protein Immobilization | Bradford or BCA Protein Assay (comparing pre- and post-incubation supernatant) | > 85% immobilization | Inefficient immobilization reduces the amount of bait available to capture prey. |
| Prey Protein Elution | Western Blot or Mass Spectrometry Signal Intensity | Varies depending on interaction affinity and prey abundance | Elution conditions need to be optimized to efficiently recover prey without eluting the bait. |
| Labeling Efficiency | Mass Spectrometry (observing mass shift) | > 90% for accessible cysteines[5] | The accessibility of cysteine residues on the protein surface is a critical factor. |
| Pull-down Yield | Quantitative Mass Spectrometry or Densitometry of Western Blots | Highly variable | Dependent on the abundance of the prey protein and the strength of the interaction. |
Experimental Protocols
Protocol 1: Biotinylation of a Cysteine-Containing Protein with this compound
This protocol outlines the steps for covalently labeling a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 8.0-8.3[6][7]
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in Reaction Buffer to a final concentration of 1-10 mg/mL.[6]
-
If the protein has disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a reducing agent like 50 mM 2-mercaptoethylamine (2-MEA) for 90 minutes at 37°C.[6] Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution to achieve a 3- to 5-fold molar excess of the biotin reagent over the number of sulfhydryl groups.[6]
-
Incubate the reaction mixture for 90 minutes at room temperature in the dark.[1] Protecting the reaction from light is crucial to prevent the formation of free iodine, which can react with other amino acid residues.[4]
-
-
Removal of Excess Biotin:
-
Remove non-reacted this compound using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Monitor the protein elution by measuring the absorbance at 280 nm. The first peak corresponds to the biotinylated protein.
-
-
Quantification of Biotinylation (Optional but Recommended):
-
Determine the degree of biotinylation using a HABA assay according to the manufacturer's instructions.[4] This will provide the molar ratio of biotin to protein.
-
Protocol 2: Pull-Down Assay Using Biotinylated Bait Protein
This protocol describes the enrichment of interacting prey proteins from a cell lysate using the biotinylated bait protein.
Materials:
-
Biotinylated bait protein (from Protocol 1)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysate containing putative prey proteins
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer, or a high salt/low pH buffer for native elution)
-
Magnetic rack (for magnetic beads) or microcentrifuge
Procedure:
-
Preparation of Streptavidin Beads:
-
Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube. A typical starting point is 50 µl of bead slurry per 50 µg of biotinylated protein.[3]
-
Wash the beads twice with Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed.
-
-
Immobilization of Biotinylated Bait Protein:
-
Add the biotinylated bait protein to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin to bind to the streptavidin.[3]
-
-
Washing of Immobilized Bait:
-
Wash the beads with the immobilized bait protein three times with Wash Buffer to remove any unbound bait.
-
-
Incubation with Cell Lysate:
-
Add the prepared cell lysate to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait.
-
-
Washing to Remove Non-specific Binders:
-
Wash the beads three to five times with Wash Buffer to remove proteins that are not specifically bound to the bait.
-
-
Elution of Prey Proteins:
-
Denaturing Elution: Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes. The supernatant will contain the eluted prey proteins and the bait protein.
-
Native Elution: For functional assays, elute with a high salt buffer (e.g., 1 M NaCl) or a low pH buffer (e.g., 0.1 M glycine, pH 2.8). Neutralize the eluate immediately if using a low pH buffer.
-
-
Analysis of Pulled-Down Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.
-
Visualizations
Signaling Pathway Diagram
Caption: A hypothetical signaling pathway illustrating the interaction of a bait protein with its prey proteins.
Experimental Workflow Diagram
Caption: The experimental workflow for a pull-down assay using this compound.
Logical Relationship Diagram
Caption: The logical relationships between the key components of the pull-down assay.
References
- 1. apexbt.com [apexbt.com]
- 2. cephamls.com [cephamls.com]
- 3. bioclone.net [bioclone.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. MTRAQ-based quantitative analysis combined with peptide fractionation based on cysteinyl peptide enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. store.sangon.com [store.sangon.com]
Application Notes and Protocols for Cell Surface Protein Biotinylation using Iodoacetyl-PEG8-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins play a pivotal role in cellular communication, signaling, and as therapeutic targets. The ability to specifically label and isolate these proteins is crucial for understanding their function and for the development of novel drugs. Iodoacetyl-PEG8-biotin is a thiol-reactive biotinylation reagent that offers a powerful tool for selectively labeling cell surface proteins via their cysteine residues. This reagent features an iodoacetyl group that forms a stable thioether bond with the sulfhydryl group of cysteine, a polyethylene (B3416737) glycol (PEG) spacer that enhances water solubility and reduces steric hindrance, and a biotin (B1667282) moiety for high-affinity purification using streptavidin-based matrices.
These application notes provide a detailed protocol for the efficient and specific biotinylation of cell surface proteins on live cells using this compound, followed by their isolation and analysis.
Principle of the Method
The process involves three main stages:
-
Biotinylation: Live cells are incubated with this compound. The iodoacetyl group reacts specifically with free sulfhydryl groups on the extracellular domains of membrane proteins. The PEG spacer ensures the biotin moiety is accessible for subsequent purification.
-
Quenching and Cell Lysis: The biotinylation reaction is stopped by adding a quenching agent that scavenges any unreacted this compound. The cells are then lysed to release the biotinylated proteins into solution.
-
Affinity Purification: The biotinylated proteins are captured from the cell lysate using streptavidin-conjugated beads, which exhibit an extremely high affinity for biotin. After washing to remove non-biotinylated proteins, the captured proteins can be eluted for downstream analysis.
Quantitative Data Summary
The efficiency of cell surface protein biotinylation can be assessed by various methods, including Western blotting and mass spectrometry. The following table summarizes representative quantitative data obtained from experiments utilizing thiol-reactive biotinylation probes to label cell surface cysteines. While specific values will vary depending on the cell type and experimental conditions, this data provides an expected range of labeling efficiency.
| Parameter | Method | Typical Result | Reference |
| Labeling Specificity | Western Blot analysis comparing biotinylated surface proteins to total cell lysate. | Predominant biotin signal in the pull-down fraction compared to the flow-through, with minimal labeling of cytosolic proteins. | [1] |
| Protein Enrichment | Mass Spectrometry (LC-MS/MS) analysis of streptavidin pull-down eluate. | Over 80% of identified proteins are annotated as plasma membrane or secreted proteins. | [1] |
| Labeling Efficiency | Quantitative Mass Spectrometry using isotopic labeling to determine the ratio of labeled to unlabeled cysteines on identified surface proteins. | 70-90% of accessible, reactive surface cysteines are labeled. | [1] |
| Cell Viability | Trypan Blue exclusion assay or similar viability assays post-biotinylation. | >95% cell viability after labeling, indicating minimal cytotoxicity of the reagent at optimized concentrations. | Internal Optimization Data |
Experimental Protocols
Materials and Reagents
-
This compound (store at -20°C, protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, ice-cold
-
Thiol-free Tris-Buffered Saline (TBS), pH 7.5-8.5, ice-cold (25 mM Tris, 150 mM NaCl)
-
Quenching Buffer: 10 mM L-cysteine in ice-cold PBS
-
Lysis Buffer: (e.g., RIPA buffer or other suitable detergent-based buffer) containing protease inhibitors
-
Streptavidin-agarose beads or streptavidin-magnetic beads
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% SDS or Triton X-100)
-
Elution Buffer: SDS-PAGE sample buffer (e.g., 2x Laemmli buffer) with 50 mM DTT
-
Adherent or suspension cells
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol 1: Cell Surface Protein Biotinylation
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture plate.
-
For suspension cells, harvest approximately 5-10 x 10^6 cells per condition.
-
Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium. For adherent cells, aspirate the PBS gently. For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Preparation of Biotinylation Reagent:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Further dilute the stock solution in ice-cold, thiol-free TBS (pH 7.5-8.5) to the desired final concentration (typically 0.5 - 2 mM). The optimal concentration should be determined empirically for each cell type.
-
-
Biotinylation Reaction:
-
Resuspend the cell pellet (suspension cells) or cover the cell monolayer (adherent cells) with the this compound solution.
-
Incubate for 30 minutes at 4°C with gentle agitation, protected from light. This helps to minimize endocytosis and maintain cell viability.
-
-
Quenching:
-
To stop the reaction, add Quenching Buffer to a final concentration of 1-2 mM L-cysteine.
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
Wash the cells three times with ice-cold PBS to remove excess biotinylation reagent and quenching buffer.
-
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Lysis:
-
Add ice-cold Lysis Buffer (containing protease inhibitors) to the cell pellet or plate.
-
For adherent cells, use a cell scraper to detach the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube. This fraction contains the solubilized proteins.
-
Protocol 3: Purification of Biotinylated Proteins
-
Bead Preparation:
-
Wash the streptavidin beads three times with Lysis Buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated Proteins:
-
Add the clarified cell lysate to the washed streptavidin beads.
-
Incubate for 1-2 hours at 4°C on an end-over-end rotator.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant (flow-through).
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add Elution Buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the biotinylated proteins.
-
Centrifuge the beads and collect the supernatant containing the eluted proteins for downstream analysis such as SDS-PAGE and Western blotting.
-
Visualizations
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Reaction of this compound with a cysteine residue.
References
Application Notes and Protocols: Quantifying Protein Labeling with Iodoacetyl-PEG8-biotin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive biotinylation reagent used to label proteins and other molecules containing free thiol groups, primarily on cysteine residues. The iodoacetyl group forms a stable, covalent thioether bond with the sulfhydryl group. The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm (PEG8) enhances the water solubility of the labeled molecule and minimizes steric hindrance, ensuring accessibility of the biotin (B1667282) moiety for detection or purification.[1][2][3]
Accurate quantification of biotin incorporation is critical for ensuring consistency in experiments, optimizing labeling reactions, and for the correct interpretation of downstream applications such as affinity purification, immunoassays, and cellular tracking.[4] This document provides detailed protocols for labeling proteins with this compound and for quantifying the degree of biotinylation using various methods.
I. Protein Labeling with this compound
The following protocol outlines the steps for biotinylating a protein with free sulfhydryl groups.
Logical Workflow for Protein Biotinylation and Quantification
Caption: Overall workflow from protein preparation to biotinylation and final quantification.
Materials Required
| Material | Supplier Example |
| This compound | MedChemExpress, BroadPharm, etc. |
| Protein with free sulfhydryls | User-provided |
| Reaction Buffer (e.g., 0.1M sodium phosphate (B84403), 5mM EDTA, pH 7.5-8.5) | General lab stock |
| Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich, Thermo Fisher Scientific |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific |
| TCEP (Tris(2-carboxyethyl)phosphine) (Optional, for disulfide reduction) | Thermo Fisher Scientific |
Experimental Protocol: Protein Labeling
-
Prepare the Protein Sample :
-
Dissolve the protein to be labeled in a thiol-free buffer, such as 0.1 M sodium phosphate with 5 mM EDTA at a pH of 7.5-8.5.[1][5] The protein concentration should typically be in the range of 1-5 mg/mL.
-
If the protein has internal disulfide bonds that need to be labeled, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[6]
-
Remove the reducing agent using a desalting column equilibrated with the reaction buffer.[6] This step is crucial as the reducing agent will compete with the protein's sulfhydryls for the iodoacetyl reagent.
-
-
Prepare the this compound Reagent :
-
Perform the Biotinylation Reaction :
-
Add a 3- to 5-fold molar excess of the dissolved this compound reagent to the protein solution.[6] The optimal ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction for 90 minutes at room temperature, protected from light.[5][6] The iodoacetyl reaction should be performed in the dark to prevent the formation of free iodine, which can react with tyrosine residues.[6]
-
-
Purify the Labeled Protein :
II. Quantification of Biotin Incorporation
Several methods are available to determine the extent of biotinylation. The choice of method depends on the required sensitivity, available equipment, and whether site-specific information is needed.
Comparison of Quantification Methods
| Method | Principle | Sensitivity | Throughput | Pros | Cons |
| HABA Assay | Colorimetric; biotin displaces HABA dye from avidin (B1170675), causing a decrease in absorbance at 500 nm.[8][9] | Micromolar | High (microplate) | Rapid, inexpensive, common equipment.[8] | Lower sensitivity, requires larger sample volume.[10] |
| Fluorescent Assay | Fluorometric; biotin displaces a quencher (like HABA) from fluorescently-labeled avidin, causing an increase in fluorescence.[10] | Picomolar[11] | High (microplate) | High sensitivity, requires small sample volume.[10] | Requires a fluorescence plate reader. |
| Mass Spectrometry | Direct detection of mass shift in peptides after biotinylation and digestion.[12][13] | High | Low | Provides precise location of the biotin tag, highly accurate.[13][14] | Requires specialized equipment and expertise, complex sample prep.[12] |
| Western Blot | Chemiluminescent or fluorescent detection using streptavidin-HRP or fluorescent streptavidin conjugates.[14][15] | High | Medium | Widely available, provides qualitative/semi-quantitative data. | Not truly quantitative, relies on comparison to standards. |
Protocol 1: HABA Assay for Biotin Quantification
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the amount of biotin incorporated into a protein.[8] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which has a much higher affinity for avidin.[9] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[9]
HABA Assay Principle
Caption: Biotin displaces HABA from avidin, causing a measurable drop in absorbance.
Materials Required
-
HABA/Avidin Assay Mixture (available in kits or prepared manually)[7]
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate Buffered Saline (PBS) or similar potassium-free buffer[7]
-
96-well clear microplate or cuvettes[7]
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm[7]
Experimental Protocol (Microplate Format)
-
Prepare HABA/Avidin Solution : Prepare the HABA/Avidin assay mixture according to the manufacturer's instructions.[7]
-
Prepare Samples and Controls :
-
Blank Well : Add 180 µL of HABA/Avidin solution and 20 µL of buffer (the same buffer your protein is in).[7][9]
-
Sample Wells : Add 180 µL of HABA/Avidin solution and 20 µL of your biotinylated protein sample. It is recommended to test several dilutions of your sample to ensure the reading falls within the linear range of the assay.[7]
-
-
Incubate : Mix the plate gently on a plate shaker for 30-60 seconds.[7]
-
Measure Absorbance : Read the absorbance of all wells at 500 nm (A500).
Data Analysis and Calculations
The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law.[8]
Step 1: Calculate the change in molar concentration of the HABA-avidin complex (Δc). Δc (mol/L) = (A500_blank - A500_sample) / (ε × pathlength)
-
ε (Molar extinction coefficient) : 34,000 M⁻¹cm⁻¹ for the HABA/avidin complex at 500 nm.[8]
-
Pathlength (cm) : For a standard cuvette, this is 1 cm. For a 96-well plate with 200 µL volume, it is typically ~0.5 cm.[8]
Step 2: Calculate the concentration of biotin in the sample well. [Biotin] (mol/L) = Δc × (Total volume / Sample volume)
-
Example: Δc × (200 µL / 20 µL) = Δc × 10
Step 3: Calculate the moles of biotin per mole of protein. Moles of Biotin / Mole of Protein = [Biotin] / [Protein]
-
[Protein] (mol/L) = (Protein concentration in mg/mL) / (Protein MW in g/mol ) × 1000
Sample Calculation Table
| Parameter | Value | Unit | Notes |
| Protein Concentration | 1.0 | mg/mL | Determined by BCA or A280 |
| Protein Molecular Weight (MW) | 150,000 | g/mol | e.g., for an IgG antibody |
| A500 (Blank) | 0.950 | AU | |
| A500 (Sample) | 0.650 | AU | |
| Pathlength | 0.5 | cm | For microplate |
| Calculated [Protein] | 6.67E-06 | mol/L | (1.0 / 150000) * 1000 |
| Calculated ΔA500 | 0.300 | AU | 0.950 - 0.650 |
| Calculated Δc | 1.76E-05 | mol/L | 0.300 / (34000 * 0.5) |
| Calculated [Biotin] | 1.76E-04 | mol/L | 1.76E-05 * (200/20) |
| Moles Biotin / Mole Protein | 26.4 | 1.76E-04 / 6.67E-06 |
Protocol 2: Fluorescent Assay for Biotin Quantification
Fluorescent assays offer higher sensitivity and require less sample volume compared to the HABA assay.[10] The principle is similar, but it utilizes a fluorescently-labeled avidin and measures the increase in fluorescence upon HABA displacement.[10]
Materials Required
-
Fluorescence Biotin Quantitation Kit (e.g., Thermo Scientific Pierce)[10]
-
Biotinylated protein sample
-
Black opaque 96-well microplate[10]
-
Fluorescence plate reader (e.g., Ex/Em ~494/520 nm)[10]
Experimental Protocol
-
Prepare Standards : Prepare a dilution series of the provided biocytin (B1667093) standard as described in the kit manual.
-
Prepare Samples : Dilute the biotinylated protein sample to fall within the range of the standard curve. Only 10 µL of sample is typically required.[10]
-
Assay :
-
Pipette the standards and unknown samples into the wells of the black microplate.
-
Add the HABA-avidin fluorescent reporter solution to all wells.
-
Incubate for 5 minutes at room temperature.[10]
-
-
Measure Fluorescence : Read the plate using a fluorescence plate reader with the appropriate excitation and emission wavelengths.
-
Calculate : Determine the biotin concentration in your sample by comparing its fluorescence to the standard curve. Calculate the mole-to-mole ratio as described for the HABA assay.
Protocol 3: Mass Spectrometry for Biotinylation Analysis
Mass spectrometry (MS) is a powerful tool for analyzing biotinylated proteins. It not only quantifies the modification but can also pinpoint the exact cysteine residue(s) that have been labeled.[14] The "Direct Detection of Biotin-containing Tags" (DiDBiT) method is an advanced strategy that improves the detection of biotinylated peptides by digesting the proteins before enrichment, reducing sample complexity.[12][13]
General Workflow
-
Protein Digestion : The biotinylated protein sample is digested into peptides using an enzyme like trypsin.
-
Enrichment (Optional but Recommended) : Biotinylated peptides are enriched from the complex mixture using avidin or streptavidin-conjugated beads.[12][14]
-
LC-MS/MS Analysis : The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[16]
-
Data Analysis : The MS data is searched against a protein database to identify peptides. The presence of a mass shift corresponding to the this compound reagent on cysteine-containing peptides confirms labeling. Quantification can be achieved through label-free methods by comparing ion intensities between samples.[17]
This method provides the most detailed and accurate data but requires significant expertise and access to specialized instrumentation.[12]
References
- 1. Iodoacetyl-PEG2-Biotin – Cepham Life Sciences [cephamlsi.com]
- 2. cephamls.com [cephamls.com]
- 3. Biotin-PEG8-amine, 2183447-27-8 | BroadPharm [broadpharm.com]
- 4. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Thermo Scientific Pierce Fluorescence Biotin Quantitation Kit 1 kit | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 11. Molecular Probes™ FluoReporter™ Biotin Quantitation Assay Kit, for biotinylated proteins | Fisher Scientific [fishersci.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 15. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Removing Excess Iodoacetyl-PEG8-biotin after Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest such as a protein or antibody, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) enables numerous applications, including protein purification, immunoassays, and cellular imaging. Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive reagent commonly used for biotinylating proteins at cysteine residues. A critical step following the labeling reaction is the removal of excess, unreacted this compound. Incomplete removal of the free biotin can lead to high background signals, reduced sensitivity in assays, and competition for binding sites on streptavidin-coated surfaces.
These application notes provide a comprehensive overview and detailed protocols for the most common methods used to remove excess this compound: dialysis, size exclusion chromatography (spin desalting columns), and affinity chromatography.
This compound Labeling Workflow
The overall workflow for biotinylating a protein with this compound and subsequently removing the excess reagent is depicted below. The process begins with the labeling reaction, followed by a purification step to separate the biotinylated protein from the unreacted biotinylation reagent and reaction byproducts.
Caption: A general workflow for protein biotinylation and purification.
Comparison of Purification Methods
The choice of purification method depends on factors such as sample volume, protein concentration, the desired level of purity, and the time constraints of the experiment. The following table summarizes the key characteristics of the three most common methods for removing unconjugated this compound.
| Feature | Dialysis | Size Exclusion Chromatography (Spin Desalting Columns) | Affinity Chromatography (Streptavidin Resin) |
| Principle | Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on size. Larger molecules (protein) pass through the column quickly, while smaller molecules (free biotin) are retained in the porous resin. | Specific binding of biotinylated molecules to immobilized streptavidin. |
| Typical Protein Recovery | >90%[1] | >95%[1] | Variable, depends on elution conditions. Can be lower due to the very strong biotin-streptavidin interaction. |
| Efficiency of Biotin Removal | High (>95%), but requires multiple buffer changes.[2][3] | Good to high (80% to >95% per run).[1] Multiple runs can increase efficiency. | Very high for non-biotinylated contaminants and free biotin. |
| Time Required | Long (several hours to overnight).[4][5] | Fast (minutes).[1][5][6] | Moderate (can take 1-2 hours for binding, washing, and elution). |
| Sample Volume | Flexible, suitable for a wide range of volumes.[4] | Typically for smaller volumes (µL to a few mL). | Flexible, can be scaled up or down. |
| Final Sample Concentration | Can result in sample dilution. | Minimal dilution. | Can be used to concentrate the sample. |
| Advantages | Gentle on proteins, can handle large volumes. | Fast, high protein recovery, easy to use.[1][6] | Highly specific for biotinylated molecules, can purify away from non-biotinylated proteins. |
| Disadvantages | Time-consuming, potential for sample loss with small volumes, requires large volumes of buffer.[4][5] | Limited sample volume per column, may not be as efficient for certain small molecules.[7] | Elution of the biotinylated protein can be difficult and may require harsh, denaturing conditions.[8][9] |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
Dialysis is a widely used and gentle method for separating molecules based on size by differential diffusion across a semi-permeable membrane.[3][4] It is particularly suitable for larger sample volumes where time is not a critical factor.
Caption: A step-by-step workflow for removing excess biotin using dialysis.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for most proteins.
-
Dialysis buffer (e.g., PBS), chilled to 4°C. The volume should be at least 200-500 times the sample volume.[2]
-
Stir plate and stir bar
-
Beaker or container
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions. This typically involves hydrating the membrane in dialysis buffer.
-
Load the Sample: Pipette the biotinylated protein sample into the dialysis tubing or cassette.
-
Seal the Device: Securely close both ends of the dialysis tubing with clips or knots, ensuring there are no leaks. For cassettes, follow the manufacturer's instructions for sealing.
-
First Dialysis Step: Place the sealed dialysis device in a beaker containing the chilled dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C for 1-2 hours.[3][10]
-
First Buffer Change: Discard the used dialysis buffer and replace it with fresh, chilled buffer.
-
Second Dialysis Step: Continue to dialyze for another 1-2 hours at 4°C with stirring.[3][10]
-
Second Buffer Change: Replace the dialysis buffer again with fresh, chilled buffer.
-
Overnight Dialysis: Allow the dialysis to proceed overnight at 4°C with gentle stirring.[3][10]
-
Sample Recovery: Carefully remove the dialysis device from the buffer. Open the tubing or cassette and pipette the purified biotinylated protein sample into a clean tube.
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (Spin Desalting Columns)
Size exclusion chromatography, particularly in a spin column format, is a rapid and efficient method for removing small molecules from protein samples.[4] This method is ideal for small sample volumes and when speed is essential.
Caption: Workflow for biotin removal using a spin desalting column.
Materials:
-
Biotinylated protein sample
-
Spin desalting column with an appropriate MWCO (e.g., 7K MWCO for proteins >7 kDa).
-
Collection tubes
-
Microcentrifuge
-
Equilibration buffer (e.g., PBS)
Procedure:
-
Prepare the Spin Column: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves twisting off the bottom closure and placing the column in a collection tube.
-
Remove Storage Buffer: Centrifuge the column for 1-2 minutes at the recommended speed (e.g., 1,500 x g) to remove the storage buffer.[10] Discard the flow-through.
-
Equilibrate the Column: Place the column in a new collection tube. Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated with the desired buffer.[10]
-
Load the Sample: Place the equilibrated column into a new, clean collection tube. Slowly apply the biotinylated protein sample to the center of the resin bed.
-
Collect the Purified Sample: Centrifuge the column at the recommended speed and time (e.g., 1,500 x g for 2 minutes).[10] The purified biotinylated protein will be in the collection tube. The excess this compound is retained in the column resin.
Protocol 3: Purification of Biotinylated Protein using Affinity Chromatography
Affinity chromatography using streptavidin-coated resin is a highly specific method that isolates only the biotinylated molecules from the reaction mixture. This is particularly useful when it is necessary to remove not only the excess biotin reagent but also any non-biotinylated protein. However, eluting the biotinylated protein from the resin can be challenging due to the strong interaction between biotin and streptavidin.[8][9]
Caption: Affinity purification workflow for biotinylated proteins.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose or magnetic beads
-
Binding/Wash Buffer (e.g., PBS)
-
Elution Buffer (e.g., high concentration of free biotin, low pH, or denaturing buffer)
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads)
Procedure:
-
Prepare the Streptavidin Resin: Wash the streptavidin resin (slurry) with Binding/Wash Buffer according to the manufacturer's protocol. This typically involves centrifuging or using a magnetic stand to pellet the resin, removing the supernatant, and resuspending in fresh buffer.
-
Bind the Biotinylated Protein: Add the biotinylated protein sample to the washed streptavidin resin. Incubate at room temperature or 4°C with gentle mixing for 30-60 minutes to allow the biotinylated protein to bind to the resin.
-
Wash the Resin: Pellet the resin by centrifugation or using a magnetic stand. Discard the supernatant, which contains the unbound protein and excess this compound. Wash the resin several times with Binding/Wash Buffer to remove any remaining non-specifically bound molecules.
-
Elute the Biotinylated Protein: Elute the bound biotinylated protein from the resin using an appropriate elution buffer. Common elution strategies include:
-
Competitive Elution: Incubating the resin with a high concentration of free biotin. This method is often inefficient due to the very strong biotin-streptavidin interaction.
-
Low pH Elution: Using a low pH buffer (e.g., glycine-HCl, pH 2.8). The eluate should be neutralized immediately after collection.
-
Denaturing Elution: Boiling the resin in SDS-PAGE sample buffer. This method is effective but will denature the protein.
-
Troubleshooting and Optimization
-
Low Protein Recovery:
-
Dialysis: Ensure the MWCO of the dialysis membrane is appropriate for your protein to prevent its loss.
-
Spin Desalting Columns: Ensure the sample volume is within the recommended range for the column size.[1] Over- or under-loading can lead to poor recovery.
-
Affinity Chromatography: Incomplete elution can be a major cause of low recovery. Optimize elution conditions (e.g., longer incubation, different elution buffer).
-
-
Inefficient Removal of Free Biotin:
-
Protein Precipitation: This may be a sign of over-biotinylation.[1] Optimize the labeling reaction by reducing the molar excess of the this compound reagent.
By carefully selecting the appropriate purification method and following the detailed protocols, researchers can effectively remove excess this compound, leading to high-quality biotinylated proteins for a wide range of downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. creative-biostructure.com [creative-biostructure.com]
Downstream Applications of Iodoacetyl-PEG8-biotin Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetyl-PEG8-biotin is a sulfhydryl-reactive labeling reagent that enables the specific biotinylation of proteins and peptides at cysteine residues. The iodoacetyl group forms a stable thioether bond with the sulfhydryl group of cysteine, while the biotin (B1667282) moiety allows for high-affinity binding to avidin (B1170675) or streptavidin. The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of eight PEG units, enhances the water solubility of the labeled protein and minimizes steric hindrance, facilitating subsequent detection and purification. This document provides detailed application notes and protocols for the downstream use of proteins labeled with this compound in key research areas.
Application 1: Affinity Purification of Labeled Proteins
One of the most common applications of biotin labeling is the affinity purification of the labeled protein and its interacting partners from complex biological samples. The high affinity of the biotin-streptavidin interaction allows for efficient capture and stringent washing to remove non-specific binders.
Experimental Protocol: Affinity Purification
-
Protein Labeling:
-
Dissolve the purified protein to be labeled in a suitable buffer at a concentration of 1-5 mg/mL. The buffer should be free of thiols and at a pH of 7.2-8.0 (e.g., Phosphate Buffered Saline - PBS).
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF at a concentration of 10 mM.
-
Add a 10 to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Remove excess, unreacted this compound by dialysis, gel filtration (e.g., Sephadex G-25 column), or using a spin desalting column.
-
-
Affinity Capture:
-
Prepare a slurry of streptavidin-agarose or streptavidin-magnetic beads according to the manufacturer's instructions. Wash the beads several times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate the biotinylated protein sample with the prepared streptavidin beads for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with an excess of binding/wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound biotinylated protein from the streptavidin beads. Due to the strong interaction, elution often requires denaturing conditions.
-
Option A (Denaturing Elution): Resuspend the beads in a buffer containing 8 M guanidine-HCl at pH 1.5, or in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Option B (Mild Elution with Biotin): For resins with lower biotin affinity, such as monomeric avidin or Strep-Tactin®, elution can be achieved by competing with an excess of free biotin (e.g., 2-10 mM biotin in PBS).[1]
-
Collect the eluted protein for downstream analysis.
-
Quantitative Data: Comparison of Affinity Resins
| Resin Type | Binding Capacity (µg biotinylated IgG / mL resin) | Elution Condition | Elution Efficiency (%) |
| Streptavidin Agarose | > 2000 | 8 M Guanidine-HCl, pH 1.5 | ~90 |
| Streptavidin Magnetic Beads | > 1500 | SDS-PAGE Sample Buffer | > 95 |
| Monomeric Avidin Agarose | ~ 1000 | 5 mM Biotin in PBS | ~85 |
| Strep-Tactin® Sepharose® | ~ 1200 | 2.5 mM Desthiobiotin in PBS | > 90 |
Note: The data presented in this table are representative and may vary depending on the specific protein, labeling efficiency, and experimental conditions.
Workflow Diagram: Affinity Purification
Caption: Workflow for the affinity purification of a protein labeled with this compound.
Application 2: Identification of Protein-Protein Interactions
This compound labeled proteins can be used as "bait" to capture interacting "prey" proteins from a cell lysate or other complex protein mixture. The entire complex is then purified using streptavidin affinity chromatography and the interacting proteins are identified by mass spectrometry.
Experimental Protocol: Pull-Down Assay
-
Bait Protein Preparation: Label your protein of interest (bait) with this compound as described in the affinity purification protocol.
-
Cell Lysate Preparation: Prepare a cell lysate from your experimental system using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pull-Down:
-
Incubate the biotinylated bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
As a negative control, incubate the lysate with an irrelevant biotinylated protein or with beads alone.
-
Add streptavidin beads to the lysate and incubate for another 1-2 hours to capture the bait protein and its interactors.
-
-
Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific proteins.
-
Elute the protein complexes from the beads as described in the affinity purification protocol.
-
-
Analysis by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie Blue or silver stain).
-
Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Alternatively, perform on-bead digestion or solution digestion of the entire eluate for a more comprehensive analysis.
-
Quantitative Data: Identification of Interacting Proteins
| Protein ID (Prey) | Gene Name | Bait Pull-Down (Spectral Counts) | Control Pull-Down (Spectral Counts) | Fold Enrichment |
| P06733 | APP | 125 | 2 | 62.5 |
| P10636-8 | MAPT | 89 | 1 | 89.0 |
| Q06830 | SNCA | 76 | 0 | - |
| P60709 | ACTB | 15 | 12 | 1.25 |
Note: This table shows example data from a pull-down experiment followed by mass spectrometry. Proteins with high spectral counts and significant fold enrichment in the bait pull-down compared to the control are considered potential interacting partners.
Signaling Pathway Diagram: Example Pathway Elucidation
References
Troubleshooting & Optimization
Technical Support Center: Iodoacetyl-PEG8-Biotin Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Iodoacetyl-PEG8-biotin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for the reaction between the iodoacetyl group of this compound and the sulfhydryl group of a cysteine residue is between 7.5 and 8.5.[1][2][3] This slightly alkaline environment facilitates the deprotonation of the cysteine's thiol group to the more reactive thiolate anion, which is necessary for the nucleophilic attack on the iodoacetyl group.[1]
Q2: What can I do if my protein is not stable at the optimal pH?
If your protein of interest is not stable in the optimal pH range of 7.5-8.5, a compromise may be necessary. You can try performing the labeling reaction at a lower pH (e.g., 7.0-7.5), but be aware that the reaction rate will be slower. To compensate for the reduced reaction speed, you may need to increase the incubation time or use a higher molar excess of the this compound reagent.
Q3: Can reducing agents like DTT or β-mercaptoethanol interfere with the labeling reaction?
Yes, reducing agents containing free thiols, such as Dithiothreitol (DTT) and β-mercaptoethanol, will compete with the sulfhydryl groups on your protein for reaction with the iodoacetyl group, leading to significantly lower labeling efficiency.[2] It is crucial to remove these reducing agents from your protein solution before adding the this compound. This can be achieved through methods like dialysis or using desalting columns. TCEP (Tris(2-carboxyethyl)phosphine) is a non-thiol-containing reducing agent and does not need to be removed before the labeling reaction.[4]
Q4: How should I prepare and store my this compound?
This compound is sensitive to moisture and light.[1][2] It should be stored at -20°C with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2] It is highly recommended to prepare stock solutions in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[1] Aqueous solutions of the reagent are not stable and should not be stored.[2]
Q5: What are common side reactions, and how can they be minimized?
At pH values above 8.5 or with a large excess of the iodoacetyl reagent, side reactions can occur with other amino acid residues such as histidine, lysine, and methionine.[4] To ensure specific labeling of cysteine residues, it is important to maintain the reaction pH within the optimal range of 7.5-8.5 and to use a controlled molar excess of the this compound reagent.[2] Performing the reaction in the dark can also help to limit the formation of free iodine, which can react with tyrosine, tryptophan, and histidine residues.[2]
Troubleshooting Guide for Low Labeling Efficiency
Low or no labeling of your target protein can be a frustrating issue. This guide provides a systematic approach to troubleshooting common causes of low labeling efficiency with this compound.
Quantitative Data Summary
While exact labeling efficiencies can vary depending on the protein and specific reaction conditions, the following tables provide a general overview of how pH and molar ratio can influence the outcome.
Table 1: General Effect of pH on Iodoacetyl Labeling Efficiency
| pH Range | Relative Reaction Rate | Specificity for Sulfhydryls | Potential for Side Reactions |
| 6.5 - 7.5 | Slower | High | Low |
| 7.5 - 8.5 | Optimal | High | Minimal (with controlled stoichiometry) |
| > 8.5 | Fast | Decreased | Increased (reaction with amines, histidines) |
Table 2: Recommended Molar Excess of this compound
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) |
| 1-2 mg/mL | 10-20 fold |
| 5-10 mg/mL | 5-10 fold |
Note: These are starting recommendations. The optimal molar excess should be determined empirically for each specific protein and application.
Logical Troubleshooting Workflow
If you are experiencing low labeling efficiency, follow this decision tree to identify and address the potential cause.
Caption: A step-by-step workflow for troubleshooting low biotinylation efficiency.
Experimental Protocols
Protocol 1: General Protein Biotinylation with this compound
This protocol provides a general procedure for labeling a protein with available free sulfhydryl groups.
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.0) to a concentration of 1-10 mg/mL.[2]
-
If the protein solution contains reducing agents like DTT or β-mercaptoethanol, they must be removed by dialysis or desalting.
-
If the protein's cysteine residues are in disulfide bonds, they need to be reduced. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[1]
-
-
Biotinylation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and quenching reagent by dialysis or using a desalting column.
-
Protocol 2: Quantification of Biotinylation
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin (B1667282), which results in a decrease in absorbance at 500 nm.[2]
-
Prepare a known concentration of avidin (B1170675) in PBS.
-
Add HABA to the avidin solution and measure the absorbance at 500 nm (A500_initial).
-
Add a known amount of your biotinylated protein to the avidin-HABA solution.
-
Incubate for a few minutes and then measure the absorbance at 500 nm again (A500_final).
-
The change in absorbance (ΔA500 = A500_initial - A500_final) is proportional to the amount of biotin in your sample. The moles of biotin per mole of protein can be calculated based on a standard curve generated with known concentrations of free biotin.
Signaling Pathway and Experimental Workflow Visualization
EGFR Signaling Pathway and Protein Interaction Analysis
This compound can be utilized to study protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR and other members of its family are rich in cysteine residues within their extracellular domains, making them potential targets for sulfhydryl-reactive probes.[6] By labeling a protein within this pathway, researchers can identify its interaction partners.
References
Technical Support Center: Iodoacetyl-PEG8-biotin
Welcome to the technical support center for Iodoacetyl-PEG8-biotin. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during their experiments, with a specific focus on mitigating non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding
Non-specific binding of this compound can lead to high background signals and inaccurate quantification. The following guide provides systematic steps to identify and resolve these issues.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Excess Reagent | Quench the reaction to remove unreacted this compound. | See Protocol 1: Quenching Excess this compound. |
| Reaction with Non-Target Functional Groups | Block non-specific reactive sites on proteins or other molecules in your sample before introducing this compound. | See Protocol 2: Blocking Non-Specific Reactive Sites. |
| Inappropriate Buffer Conditions | Optimize the pH of your reaction buffer. The reaction with sulfhydryl groups is more specific at a slightly alkaline pH. | See Protocol 3: Optimizing Reaction Buffer pH. |
| Suboptimal Reagent Concentration | Titrate the concentration of this compound to find the lowest effective concentration. | See Protocol 4: Titration of this compound. |
| Endogenous Biotin (B1667282) | Some biological samples may contain endogenous biotin, which can lead to high background.[1] | Block for endogenous biotin prior to the addition of streptavidin/avidin conjugates. |
| Hydrophobic and Ionic Interactions | Modify wash buffers to disrupt non-specific interactions. | Increase salt concentration (e.g., up to 250 mM NaCl) and/or add a non-ionic detergent (e.g., 0.001% Tween-20) to your wash buffers.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a thiol-reactive reagent. Its primary reaction is the alkylation of the sulfhydryl group (-SH) of cysteine residues in proteins and peptides.[3][4] This reaction forms a stable thioether bond.[5][6]
Q2: What are the primary off-target reactions for this compound?
A2: While the iodoacetyl group is highly reactive towards sulfhydryl groups, it can also react at a slower rate with other nucleophilic amino acid side chains, particularly at a non-optimal pH.[3][5] The most common off-target reactions occur with the imidazole (B134444) ring of histidine, the ε-amino group of lysine (B10760008), the thioether sulfur of methionine, and the α-amino group of the N-terminus.[3][4]
Q3: How does pH affect the selectivity of the labeling reaction?
A3: pH is a critical parameter for controlling the selectivity of iodoacetyl labeling. The optimal pH for the selective modification of cysteine residues is between 7.5 and 8.5.[3][5] In this pH range, the sulfhydryl group is sufficiently deprotonated to its more nucleophilic thiolate form, while the amino groups of lysine and the N-terminus are largely protonated and less reactive.[3] At higher pH values, the reactivity of other nucleophilic residues increases, leading to more side products.[3][4]
Q4: How can I confirm that the binding of this compound is specific to sulfhydryl groups?
A4: You can perform a control experiment using a sulfhydryl-blocking agent like N-ethylmaleimide (NEM).[7] Pre-treating your sample with NEM will block the available sulfhydryl groups. A significant reduction in signal after NEM treatment would indicate that the binding of this compound is predominantly to sulfhydryl groups.[7]
Q5: What are suitable quenching agents for this compound?
A5: Small molecules containing a free sulfhydryl group are excellent quenching agents.[7][8] Examples include L-cysteine, dithiothreitol (B142953) (DTT), and 2-mercaptoethanol.[7][8] These will rapidly react with and consume any excess this compound.[8]
Experimental Protocols
Protocol 1: Quenching Excess this compound
This protocol is for stopping the labeling reaction and preventing further non-specific binding from unreacted reagent.
Materials:
-
Quenching agent stock solution (e.g., 1 M DTT, 1 M 2-mercaptoethanol, or 100 mM L-cysteine)
-
Reaction mixture containing unreacted this compound
Procedure:
-
Prepare a fresh stock solution of your chosen quenching agent.
-
Add the quenching agent to the reaction mixture to a final concentration that is in molar excess of the initial concentration of this compound (typically a 10- to 100-fold excess).[8]
-
Incubate for 15-30 minutes at room temperature to ensure complete quenching.[7]
-
Proceed with your downstream purification and analysis steps.
| Quenching Agent | Recommended Final Concentration | Considerations |
| Dithiothreitol (DTT) | 10-20 mM | A strong reducing agent that can disrupt disulfide bonds in your protein.[8] |
| L-Cysteine | 10-50 mM | A milder option that is less likely to affect disulfide bonds and is compatible with downstream proteomics workflows.[8] |
| 2-Mercaptoethanol | 10-50 mM | Effective, but has a strong odor and should be used in a well-ventilated area.[8] |
Protocol 2: Blocking Non-Specific Reactive Sites
This protocol is for blocking nucleophilic sites that could be off-targets for this compound.
Materials:
-
Blocking agent (e.g., N-ethylmaleimide (NEM) for sulfhydryl-specific control, or a general protein blocker like Bovine Serum Albumin (BSA))
-
Reaction buffer (amine-free, e.g., PBS or HEPES)
-
Your protein sample
Procedure:
-
Dissolve your protein sample in the reaction buffer.
-
Add the blocking agent. For NEM, a 10-fold molar excess over the estimated number of sulfhydryl groups is a good starting point.[7] For protein blockers like BSA, a concentration of 1-5% (w/v) is common.[2]
-
Incubate for 1 hour at room temperature with gentle mixing.[7]
-
Remove the excess blocking agent by dialysis or buffer exchange chromatography.[7]
-
Proceed with the this compound labeling protocol.
Protocol 3: Optimizing Reaction Buffer pH
This protocol helps to determine the optimal pH for maximizing specific labeling of sulfhydryl groups while minimizing off-target reactions.
Materials:
-
A series of reaction buffers with varying pH (e.g., phosphate (B84403) or HEPES buffers at pH 6.5, 7.0, 7.5, 8.0, and 8.5)
-
Your protein sample
-
This compound
-
Quenching agent
Procedure:
-
Set up parallel reactions, each with your protein in one of the different pH buffers.
-
Add this compound to each reaction at a constant concentration.
-
Incubate for a fixed amount of time (e.g., 90 minutes) at a constant temperature (e.g., room temperature), protected from light.[5]
-
Quench all reactions as described in Protocol 1.
-
Analyze the labeling efficiency and background signal for each pH to identify the optimal condition.
Protocol 4: Titration of this compound
This protocol is to find the lowest effective concentration of the labeling reagent that provides a good signal-to-noise ratio.
Materials:
-
Your protein sample in optimized reaction buffer
-
A series of dilutions of this compound
-
Quenching agent
Procedure:
-
Set up parallel reactions with your protein.
-
Add a different concentration of this compound to each reaction tube. A common starting point is a 2- to 10-fold molar excess over the protein.[5]
-
Incubate for a fixed amount of time (e.g., 90 minutes) at a constant temperature (e.g., room temperature), protected from light.[5]
-
Quench all reactions as described in Protocol 1.
-
Analyze the labeling efficiency and background signal for each concentration to identify the optimal concentration.
Visualizations
References
Technical Support Center: Iodoacetyl-PEG8-Biotin Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching the Iodoacetyl-PEG8-biotin reaction. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the this compound reaction?
A1: Quenching is a critical step to stop the conjugation reaction and prevent unwanted side reactions.[1] Unreacted this compound is an electrophilic reagent that can continue to react with nucleophilic residues on your target molecule or other components in the reaction mixture. This can lead to non-specific labeling, over-alkylation of your target protein, and modification of other amino acids such as histidine, lysine (B10760008), and methionine, which could alter the biological activity or lead to protein aggregation.[1][2][3]
Q2: What are the recommended quenching agents for this compound?
A2: Thiol-containing reagents are the most effective and commonly used quenching agents for iodoacetyl groups.[1] These small molecules possess a highly reactive sulfhydryl group that rapidly reacts with and consumes the excess this compound.[1] Recommended quenching agents include:
Q3: How do I select the appropriate quenching agent for my experiment?
A3: The choice of quenching agent depends on your downstream application.
-
DTT is a potent reducing agent and a very effective quencher.[1][5] However, its strong reducing properties might disrupt essential disulfide bonds within your protein, which could be a concern for subsequent analyses.[1]
-
2-Mercaptoethanol (BME) is another effective thiol-based quencher. It is a more traditional reducing agent, but it is volatile and has a strong, unpleasant odor, requiring its use in a well-ventilated area.[1][6][7]
-
L-Cysteine is an excellent option, particularly in proteomics workflows. It has been shown to effectively preserve the activity of enzymes like trypsin that might be used for downstream protein digestion.[1][8]
Q4: What is the optimal pH for the this compound reaction itself?
A4: The optimal pH for reacting iodoacetyl groups with sulfhydryl groups on proteins is in the slightly alkaline range, typically between 8.0 and 8.5.[2][9] At this pH, the sulfhydryl group of cysteine is sufficiently deprotonated to its more nucleophilic thiolate form, while the amino groups of lysine and the N-terminus are largely protonated and less reactive.[2][9]
Q5: Can this compound react with other amino acids besides cysteine?
A5: Yes, under non-optimal conditions, the iodoacetyl group can react with other nucleophilic amino acid side chains.[2][3] These side reactions are more likely to occur at higher pH, with a large excess of the labeling reagent, or with prolonged reaction times.[3] Amino acids susceptible to off-target reactions include histidine, lysine, and methionine.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no biotin (B1667282) labeling detected | 1. Suboptimal pH: The reaction buffer pH is too low, resulting in a low concentration of the reactive thiolate form of cysteine. 2. Reagent Degradation: this compound is light-sensitive and can degrade over time.[3][10] 3. Presence of interfering substances: The sample may contain other nucleophiles (e.g., DTT from a previous step) that compete with the labeling reagent.[3] | 1. Ensure the pH of the reaction buffer is between 8.0 and 8.5.[2] 2. Use a fresh solution of this compound and perform the reaction in the dark.[10][11] 3. Remove any interfering substances, such as reducing agents, before adding the biotinylation reagent.[12] |
| Protein precipitation during or after the reaction | 1. Solvent incompatibility: The solvent used to dissolve this compound (e.g., DMSO, DMF) may cause protein precipitation when added to the reaction mixture.[3] 2. Modification-induced changes: Extensive modification of the protein can alter its solubility.[3] | 1. Minimize the volume of the organic solvent. Ensure the final concentration is compatible with your protein's stability.[3] 2. Reduce the extent of labeling by using a lower concentration of this compound or a shorter reaction time.[3] |
| Loss of protein activity after quenching | The quenching agent (e.g., DTT) may have reduced critical disulfide bonds in the protein.[1] | Use a milder quenching agent like L-cysteine.[1] |
| Inconsistent results between experiments | The reaction was not performed in the dark, leading to the degradation of the light-sensitive this compound.[1] | Always protect the reaction mixture from light.[10][11] |
Experimental Protocol: Quenching this compound Reaction
This protocol provides a general procedure for quenching the this compound reaction with a thiol-containing reagent.
Materials:
-
Reaction mixture containing the protein labeled with this compound
-
Quenching reagent stock solution (e.g., 1 M DTT, 1 M 2-Mercaptoethanol, or 100 mM L-Cysteine)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Quenching Reagent: Prepare a fresh stock solution of the chosen quenching agent in a suitable buffer.
-
Add Quenching Reagent: Add the quenching reagent to the reaction mixture to a final concentration that is in molar excess of the initial this compound concentration. A 10 to 50 mM final concentration of the quenching agent is a common starting point.[4]
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature.[4]
-
Purification: Remove the excess labeling reagent and quenching reagent by a suitable method such as dialysis or a desalting column.[4]
Quantitative Data Summary
| Quenching Agent | Recommended Final Concentration | Incubation Time | Key Considerations |
| Dithiothreitol (DTT) | 10-50 mM[4] | 15-30 min[4] | Strong reducing agent; may reduce protein disulfide bonds.[1] |
| 2-Mercaptoethanol (BME) | 10-50 mM[4] | 15-30 min[4] | Effective quencher; volatile with a strong odor.[1] |
| L-Cysteine | 10-50 mM | 15-30 min | Milder option; good for preserving enzyme activity.[1][8] |
Visualizations
Caption: Experimental workflow for this compound labeling and quenching.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. goldbio.com [goldbio.com]
- 6. nbinno.com [nbinno.com]
- 7. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 8. The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Iodoacetyl-PEG8-biotin Labeling
This guide provides detailed information, troubleshooting advice, and protocols for optimizing the pH-dependent labeling of proteins with Iodoacetyl-PEG8-biotin, a thiol-reactive reagent used to attach a biotin (B1667282) tag to cysteine residues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with this compound?
The optimal pH for labeling cysteine residues with iodoacetyl groups is typically between 7.5 and 8.5.[1][2][3] A slightly alkaline environment is necessary to deprotonate the cysteine's sulfhydryl group (thiol, -SH) into the more nucleophilic thiolate anion (-S⁻), which then efficiently attacks the iodoacetyl group.[1]
Q2: Why is pH control so critical for this reaction?
pH control is crucial for balancing reaction efficiency and specificity. The reactivity of the target cysteine residue is pH-dependent, as is the stability of the iodoacetyl reagent and the potential for side reactions with other amino acid residues.[1][4][5]
Q3: Can I perform the labeling reaction at a pH below 7.5?
While the reaction can proceed at a lower pH, the rate will be significantly slower. The concentration of the reactive thiolate anion decreases at a more neutral or acidic pH, leading to lower labeling efficiency. However, in cases where protein stability is a concern at higher pH, a longer incubation time at a slightly lower pH may be a viable compromise.
Q4: What happens if the pH is too high (e.g., above 8.5)?
At pH values above 8.5, two main issues can arise:
-
Increased Side Reactions: The iodoacetyl group can begin to react with other nucleophilic amino acid side chains, such as the imidazole (B134444) group of histidine and the ε-amino group of lysine.[3][4] This reduces the specificity of the labeling.
-
Reagent Hydrolysis: The iodoacetyl reagent itself becomes more susceptible to hydrolysis at higher pH, rendering it inactive. This can decrease the overall labeling yield.
Q5: Which buffers are recommended for this labeling reaction?
It is essential to use buffers that do not contain primary amines or thiols.[1]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, HENS, or borate (B1201080) buffers are excellent choices.[1][2]
-
Buffers to Avoid: Buffers like Tris contain primary amines that can react with the iodoacetyl group, consuming the reagent.[1] Buffers containing thiols like DTT or β-mercaptoethanol will directly compete with the protein's cysteine residues for the label.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low (e.g., < 7.2), reducing the reactivity of the cysteine's sulfhydryl group. | Ensure the reaction buffer pH is within the optimal range of 7.5 to 8.5.[3] Verify the pH of your buffer stock. |
| Reagent Hydrolysis: The pH is too high, or the this compound stock solution was prepared too far in advance in an aqueous buffer. | Prepare the reagent stock solution in anhydrous, amine-free DMSO or DMF immediately before use.[2][5] Keep the final concentration of the organic solvent in the reaction mixture low (<5%) to avoid protein precipitation.[6] | |
| Reducing Agent Present: A reducing agent (e.g., DTT, TCEP) from a prior step is still present in the protein solution. | Ensure complete removal of any reducing agents by dialysis or using a desalting column immediately before adding the iodoacetyl reagent.[2][3] | |
| Inaccessible Cysteine Residues: The target cysteine residue is buried within the protein's structure or is part of a disulfide bond. | If the cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like DTT or TCEP, followed by its complete removal.[1][2] For buried residues, consider performing the reaction under partially denaturing conditions if protein activity is not a concern. | |
| Non-Specific Labeling | pH is too high: The pH of the reaction is > 8.5, promoting reactions with other residues like histidine or lysine.[4][5] | Lower the reaction pH to the 7.5-8.0 range to enhance specificity for cysteine residues. |
| Excess Reagent: A large molar excess of the iodoacetyl reagent was used. | Reduce the molar excess of this compound to protein. A 5- to 10-fold molar excess is a common starting point.[2] | |
| Protein Precipitation/Aggregation | Over-labeling: The attachment of multiple bulky biotin-PEG groups has altered the protein's solubility. | Decrease the molar ratio of the labeling reagent to the protein, shorten the incubation time, or perform the reaction at a lower temperature (e.g., 4°C).[3][7] |
| Solvent Effects: The concentration of DMSO or DMF from the reagent stock solution is too high. | Keep the volume of the added reagent stock solution to a minimum, ideally less than 5% of the total reaction volume.[6] |
Data Summary: pH Effects on Iodoacetyl Labeling
| pH Range | Target Reactivity | Specificity for Cysteine | Reagent Stability (Hydrolysis) | Recommendation |
| 6.5 - 7.5 | Low to Moderate | High | High | Suboptimal for efficiency; may require very long incubation times. Maleimide chemistry is often preferred in this range.[4][8] |
| 7.5 - 8.5 | Optimal | High | Good | Recommended range for efficient and specific labeling. [1][2][3] |
| > 8.5 | High | Decreasing | Decreasing | Not recommended due to increased risk of side reactions with histidine/lysine and reagent hydrolysis.[4] |
Experimental Protocols
Protocol 1: Standard Labeling of a Purified Protein
This protocol provides a general framework. Optimal conditions, such as molar excess and incubation time, should be determined empirically for each specific protein.
1. Materials:
-
Purified protein containing accessible cysteine residues.
-
This compound.
-
Reaction Buffer: 50 mM Phosphate Buffer with 150 mM NaCl, pH 8.0.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching Reagent: 1 M L-cysteine or DTT.
-
Desalting column or dialysis equipment for purification.
2. Procedure:
-
Protein Preparation:
-
Dissolve or exchange the purified protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[2]
-
Optional (if reducing disulfide bonds): Incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Reaction Buffer.[2]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
-
Labeling Reaction:
-
Quenching the Reaction:
-
Purification:
-
Remove the excess, unreacted labeling reagent and quenching reagent by dialysis or by using a desalting column.[2]
-
-
Analysis:
-
Confirm labeling success and determine the degree of labeling using methods such as mass spectrometry or a HABA assay.
-
Visualizations
Caption: General workflow for protein labeling with this compound.
Caption: Logical relationship between reaction pH and key labeling parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
Protein precipitation during Iodoacetyl-PEG8-biotin labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding protein precipitation during Iodoacetyl-PEG8-biotin labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of protein precipitation during this compound labeling?
Protein precipitation during labeling often stems from a change in the protein's surface properties. The addition of the this compound moiety can alter the hydrophobicity and charge distribution on the protein surface, leading to aggregation and precipitation.[1] Biotin (B1667282) itself is a hydrophobic molecule, and its conjugation to a protein can increase the overall hydrophobicity, promoting aggregation.[2]
Q2: How does the this compound reagent work?
This compound is a sulfhydryl-reactive labeling reagent. The iodoacetyl group specifically reacts with the thiol group (-SH) of cysteine residues on the protein via a nucleophilic substitution reaction, forming a stable thioether bond.[3] This reaction is most efficient at a slightly alkaline pH (7.5-8.5).[4]
Q3: Can this compound react with other amino acids besides cysteine?
Yes, under certain conditions, side reactions can occur. The iodoacetyl group can react with other nucleophilic amino acid side chains, particularly at non-optimal pH. Common off-target residues include histidine, lysine, and methionine.[4] To minimize these side reactions, it is crucial to control the reaction pH and use the lowest effective molar excess of the labeling reagent.
Q4: What is the role of the PEG8 spacer arm?
The polyethylene (B3416737) glycol (PEG) spacer arm in this compound serves two main purposes. Firstly, it increases the overall water solubility of the labeling reagent and, consequently, the biotinylated protein, which can help mitigate precipitation. Secondly, the long, flexible spacer helps to minimize steric hindrance, allowing for better access of the biotin to its binding partners, such as streptavidin.
Troubleshooting Guide: Protein Precipitation
Protein precipitation is a common issue encountered during the labeling process. This guide provides a systematic approach to troubleshooting and preventing this problem.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for protein precipitation during labeling.
Summary of Key Parameters and Recommendations
| Parameter | Recommended Range/Starting Point | Rationale |
| Molar Excess of Reagent | 2 to 5-fold excess over protein | Minimizes off-target reactions and extensive modification that can lead to precipitation.[4] |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can promote aggregation. |
| Reaction pH | 7.5 - 8.5 | Optimal for specific reaction with cysteine thiols while minimizing reactions with other residues.[4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can slow down aggregation kinetics. |
| Reaction Time | 30 - 90 minutes | Sufficient for labeling while minimizing prolonged exposure to potentially destabilizing conditions.[4] |
| Solvent for Reagent | DMSO or DMF | This compound should be dissolved in a minimal amount of organic solvent before adding to the aqueous protein solution.[4] |
| Stabilizing Additives | 5-20% Glycerol, 50-500 mM L-Arginine | These additives can help to maintain protein stability and prevent aggregation. |
Experimental Protocol: this compound Labeling of a Protein
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest with at least one free cysteine residue
-
This compound
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, 10 mM EDTA, pH 8.3[4]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., spin column) for purification
-
Quenching reagent (e.g., DTT or 2-mercaptoethanol) - Optional
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 2-4 mg/mL.[4]
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent (e.g., DTT or TCEP) and subsequently remove the reducing agent using a desalting column immediately before labeling.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMF or DMSO to create a stock solution (e.g., 2 mg/mL).[4]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent with a free thiol group, such as DTT or 2-mercaptoethanol, can be added to a final concentration of ~10-20 mM.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Confirmation of Labeling (Optional):
-
The extent of biotinylation can be determined using methods such as the HABA assay or by mass spectrometry.
-
Visualizing the Chemical Reaction
Caption: Reaction of this compound with a protein's cysteine residue.
References
How to reduce disulfide bonds for Iodoacetyl-PEG8-biotin labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing disulfide bonds for successful Iodoacetyl-PEG8-biotin labeling of proteins.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent should I choose for my experiment: TCEP or DTT?
A1: The choice between Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT) depends on your specific experimental conditions. TCEP is often preferred as it is a more powerful, odorless, and more stable reducing agent that is effective over a wider pH range (1.5-8.5).[1] Unlike DTT, TCEP is a non-thiol-containing reagent, which means it does not need to be removed before the addition of sulfhydryl-reactive labels like this compound.[2] DTT, a thiol-containing reducing agent, is also effective but its reducing power is limited to a pH above 7.[1] A significant drawback of DTT is that it must be completely removed before labeling, as it will compete with the protein's free thiols for the iodoacetyl reagent.[3][4]
Q2: What are the optimal conditions for disulfide bond reduction?
A2: Optimal conditions vary depending on the protein and the chosen reducing agent. For TCEP, a concentration of 5-50 mM is typically used, and the reduction is often complete in less than 5 minutes at room temperature.[2] For DTT, a 10-20 fold molar excess over the protein is a common starting point, with an incubation time of about 1 hour at room temperature.[4] The reaction pH for iodoacetyl labeling is ideally between 7.5 and 8.5 to facilitate the deprotonation of the cysteine sulfhydryl group, increasing its reactivity.[3][4]
Q3: Why is it crucial to remove the reducing agent before labeling, especially when using DTT?
A3: DTT contains free thiol groups that will react with the iodoacetyl group of the this compound. If not removed, the DTT will compete with the cysteine residues of your protein for the labeling reagent, leading to significantly lower labeling efficiency.[3][4] TCEP is a phosphine-based reducing agent and does not contain thiols, so its removal is often not necessary before proceeding with labeling.[2][5]
Q4: Can this compound react with other amino acid residues besides cysteine?
A4: While iodoacetyl groups are highly reactive towards the sulfhydryl groups of cysteine residues, some side reactions can occur, particularly at higher pH values. These can include reactions with the imidazole (B134444) group of histidine, the thioether of methionine, and the epsilon-amino group of lysine.[4] To minimize these off-target reactions, it is important to control the reaction pH and use the appropriate molar excess of the labeling reagent.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotin (B1667282) Labeling | Incomplete reduction of disulfide bonds. | Increase the concentration of the reducing agent or the incubation time. Optimize the pH for reduction. |
| Premature re-oxidation of sulfhydryl groups. | Perform the labeling step immediately after reduction. Work in a low-oxygen environment if possible. | |
| Inactive this compound reagent. | Use a fresh stock of the labeling reagent. Iodoacetyl reagents can be sensitive to moisture and light.[6][7] | |
| Presence of competing thiols in the buffer. | If using DTT, ensure its complete removal via dialysis or a desalting column before adding the biotin reagent.[3][4] Avoid buffers containing thiols.[6] | |
| Inaccessible cysteine residues. | Consider using a denaturing agent under non-reducing conditions to expose buried cysteines.[4] | |
| Non-specific (Off-target) Labeling | Reaction pH is too high. | Lower the reaction pH to the lower end of the recommended range (around 7.5) to decrease the reactivity of other nucleophilic residues.[4] |
| Excessive molar excess of this compound. | Reduce the molar ratio of the labeling reagent to the protein. Perform a titration to find the optimal ratio.[4] | |
| Prolonged incubation time. | Decrease the reaction time and monitor the labeling progress.[4] | |
| Protein Precipitation/Aggregation | Disruption of native protein structure due to disulfide bond reduction. | Optimize the concentration of the reducing agent and the incubation conditions. Consider adding stabilizing agents to the buffer. |
| Changes in protein solubility after labeling. | The addition of the PEG8-biotin moiety can alter the physicochemical properties of the protein. Screen different buffer conditions for storage. |
Quantitative Data Summary
Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Molecular Weight | 286.6 g/mol (HCl salt)[1] | 154.25 g/mol [1] |
| Mechanism | Phosphine-based, irreversible reduction.[1] | Thiol-disulfide exchange, reversible.[2] |
| Optimal pH Range | 1.5 - 8.5[1] | > 7.0[1] |
| Recommended Concentration | 5 - 50 mM[2] | 10 - 100 mM |
| Reaction Time | Typically < 5 minutes at room temperature.[2] | 15 - 60 minutes at room temperature. |
| Stability | More stable, resistant to air oxidation.[1] Unstable in phosphate (B84403) buffers at neutral pH.[1] | Less stable, sensitive to oxidation.[1] |
| Removal Before Labeling | Not usually required.[2] | Mandatory.[3][4] |
| Odor | Odorless.[1] | Slight sulfur smell.[1] |
Experimental Protocols
Protocol: Reduction of Disulfide Bonds and this compound Labeling
This protocol provides a general guideline. Optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.2-7.5). Avoid buffers containing primary amines like Tris.[8]
-
Reducing Agent: TCEP HCl or DTT.
-
This compound.
-
Reaction Buffer: Phosphate buffer or HEPES, pH 7.5-8.5.[4][8]
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT.
-
Desalting columns or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[4]
-
If the protein is not in a suitable buffer, perform a buffer exchange using a desalting column or dialysis.
-
-
Reduction of Disulfide Bonds (Choose one):
-
Using TCEP: Add TCEP to a final concentration of 5-50 mM. Incubate for 15-30 minutes at room temperature.
-
Using DTT: Add DTT to a final concentration of 10-100 mM (a 10-20 fold molar excess over protein is a good starting point).[4] Incubate for 30-60 minutes at room temperature.
-
-
Removal of DTT (Crucial if DTT was used):
-
Immediately after reduction, remove the DTT using a desalting column or by dialysis against the reaction buffer. This step is critical to prevent the DTT from reacting with the iodoacetyl reagent.[4]
-
-
This compound Labeling:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Add the this compound solution to the reduced protein solution. A 10 to 50-fold molar excess of the labeling reagent over the protein is a common starting point.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent photodegradation of the iodoacetyl reagent.[6][8]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to consume any unreacted this compound.[8] Incubate for 15-30 minutes.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and quenching reagent by dialysis or using a desalting column.
-
-
Characterization:
-
Determine the degree of labeling using methods such as HABA/avidin assay or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Chemical reaction of disulfide reduction and iodoacetyl labeling.
References
- 1. agscientific.com [agscientific.com]
- 2. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. benchchem.com [benchchem.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Western Blot with Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments involving biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing very high background on my Western blot when using a biotin-streptavidin detection system?
A1: High background in biotin-streptavidin based Western blots can be caused by several factors. A primary reason is the presence of endogenous biotin-containing proteins in your sample, which are detected by the streptavidin conjugate.[1][2][3] Another common cause is the use of inappropriate blocking buffers, such as non-fat dry milk, which contains endogenous biotin (B1667282).[4][5][6][7] Finally, the concentration of the streptavidin-HRP conjugate may be too high, leading to non-specific binding.
Q2: I am not getting any signal on my blot. What are the possible reasons?
A2: A complete lack of signal can stem from several issues in the Western blot workflow. These can include inefficient protein transfer from the gel to the membrane, inactive primary antibody or streptavidin-HRP conjugate, or the absence of the target protein in the sample.[8] It is also possible that the substrate for the HRP enzyme is expired or was not added.
Q3: My bands are very weak. How can I improve the signal intensity?
A3: Weak signals can often be enhanced by optimizing several steps. Consider increasing the concentration of your biotinylated primary antibody or the streptavidin-HRP conjugate.[4] You can also try extending the incubation times for these steps.[4] Additionally, ensuring an adequate amount of your target protein is loaded onto the gel is crucial.[9][10] The choice of substrate is also important; using a more sensitive chemiluminescent substrate can significantly boost the signal.[4]
Q4: I see multiple non-specific bands on my blot. What can I do to reduce them?
A4: Non-specific bands can arise from the primary antibody binding to other proteins or from the streptavidin conjugate binding non-specifically.[1] To address this, try optimizing the dilution of your primary antibody and the streptavidin-HRP conjugate. Increasing the stringency of the wash steps by adding a detergent like Tween 20 can also help reduce non-specific binding.[4] If endogenous biotin is suspected, a specific blocking step for endogenous biotin may be necessary.[1]
Troubleshooting Guides
Issue 1: High Background
High background can obscure your specific signal, making data interpretation difficult.
Caption: Troubleshooting flowchart for high background in biotin Western blots.
| Reagent | Recommended Starting Dilution | Potential Issue if Too High |
| Biotinylated Primary Antibody | 1:1000 - 1:5000 | Non-specific bands |
| Streptavidin-HRP | 1:5000 - 1:20,000 | High background |
Note: Optimal dilutions should be determined empirically for each new antibody and experimental setup.
Issue 2: No Signal or Weak Signal
The absence of a signal can be frustrating. This guide helps to systematically identify the cause.
Caption: Troubleshooting flowchart for no or weak signal in biotin Western blots.
| Step | Recommended Incubation Time | Temperature |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody | 1-2 hours (or overnight) | Room Temperature (or 4°C) |
| Streptavidin-HRP | 1 hour | Room Temperature |
Note: Longer incubation times may be necessary for low abundance proteins.
Experimental Protocols
Standard Western Blot Protocol for Biotinylated Proteins
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates in a suitable lysis buffer containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Protocol for Endogenous Biotin Blocking
This step should be performed after the initial blocking step (Step 3 in the standard protocol) if high background due to endogenous biotin is suspected.
-
Incubate with Streptavidin: After the initial blocking step, incubate the membrane in a solution of streptavidin (e.g., 10 µg/mL in TBST) for 15-30 minutes at room temperature.
-
Wash: Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with Free Biotin: Incubate the membrane in a solution of free biotin (e.g., 10 µg/mL in TBST) for 15-30 minutes at room temperature.
-
Wash: Wash the membrane three times for 5 minutes each with TBST.
-
Proceed to Primary Antibody Incubation: Continue with Step 4 of the standard protocol.
Caption: The principle of biotin-streptavidin based Western blot detection.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. researchgate.net [researchgate.net]
- 3. A Cautionary Tale: Endogenous Biotinylated Proteins and Exogenously-Introduced Protein A Cause Antibody-Independent Artefacts in Western Blot Studies of Brain-Derived Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. bosterbio.com [bosterbio.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
Validation & Comparative
A Head-to-Head Comparison: Iodoacetyl-PEG8-biotin vs. Maleimide-PEG-biotin for Protein Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic biotinylation of proteins is a cornerstone of modern life sciences research, enabling a multitude of applications from affinity purification to cellular imaging. The choice of biotinylating agent is critical and is dictated by the specific amino acid residues available on the target protein and the desired stability of the resulting conjugate. This guide provides an in-depth, objective comparison of two popular thiol-reactive biotinylation reagents: Iodoacetyl-PEG8-biotin and Maleimide-PEG-biotin. By examining their reaction mechanisms, specificity, stability, and optimal reaction conditions, this document aims to equip researchers with the necessary information to make an informed decision for their protein labeling experiments.
Reaction Chemistry: A Tale of Two Mechanisms
The fundamental difference between this compound and Maleimide-PEG-biotin lies in their mode of action for modifying cysteine residues.
This compound reacts with the sulfhydryl groups of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction .[1] In this mechanism, the nucleophilic thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, leading to the displacement of the iodide and the formation of a highly stable thioether bond.[2]
Maleimide-PEG-biotin , on the other hand, undergoes a Michael-type addition reaction with sulfhydryl groups.[1] The thiol group adds across the double bond of the maleimide (B117702) ring, resulting in the formation of a thiosuccinimide adduct, which is also a type of thioether linkage.[1][3]
Figure 1. Reaction mechanisms of Iodoacetyl- and Maleimide-biotin reagents with cysteine residues.
Quantitative Data Summary
The selection of a biotinylation reagent is often a trade-off between reactivity, specificity, and the stability of the final conjugate. The table below summarizes the key performance characteristics of this compound and Maleimide-PEG-biotin.
| Feature | This compound | Maleimide-PEG-biotin |
| Reactive Group | Iodoacetyl | Maleimide |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Reaction Type | Nucleophilic Substitution (SN2)[1] | Michael Addition[1] |
| Optimal pH Range | 8.0 - 8.5[1][4] | 6.5 - 7.5[1][5] |
| Reaction Rate | High | Very High[1] |
| Bond Formed | Stable Thioether[4] | Thioether (Thiosuccinimide adduct)[1] |
| Conjugate Stability | Highly Stable, Irreversible[1][6] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange)[1] |
| Specificity | Highly specific for thiols at optimal pH.[4] | At pH 7.0, ~1000 times more reactive towards thiols than amines.[7] |
| Potential Side Reactions | Alkylation of histidine, lysine (B10760008), methionine, and N-terminus at non-optimal pH.[4] | Increased reactivity with primary amines and hydrolysis of the maleimide ring at pH > 7.5.[7] |
Experimental Protocols
Detailed methodologies for protein labeling with both reagents are provided below. These are general protocols and may require optimization for specific proteins and applications.
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for the biotinylation of proteins containing cysteine residues using this compound.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound.
-
Anhydrous DMSO or DMF.[8]
-
Reducing agent (e.g., DTT or TCEP), optional.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, incubate with a 10-50 mM solution of DTT for 30-60 minutes at 37°C.[8] Subsequently, remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.[4] The reaction should be performed in the dark to prevent the formation of free iodine, which can lead to side reactions with tyrosine, tryptophan, and histidine residues. Incubate the reaction mixture for 90 minutes to 2 hours at room temperature.[8][9]
-
Purification: Remove excess, unreacted this compound by desalting or dialysis against a suitable buffer (e.g., PBS).[8]
Protocol 2: Protein Labeling with Maleimide-PEG-biotin
This protocol outlines a general procedure for biotinylating proteins with Maleimide-PEG-biotin.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5.[5]
-
Maleimide-PEG-biotin.
-
Anhydrous DMSO or DMF.[10]
-
Reducing agent (e.g., TCEP), optional.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[5][10] If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[11] TCEP is recommended as it does not contain a free thiol and thus does not compete with the protein for the maleimide reagent.
-
Reagent Preparation: Prepare a stock solution of Maleimide-PEG-biotin in anhydrous DMSO or DMF.[10]
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Maleimide-PEG-biotin stock solution to the protein solution.[5][7] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[12]
-
Purification: Purify the biotinylated protein from unreacted Maleimide-PEG-biotin and byproducts using a desalting column or dialysis.[5][7]
Figure 2. General experimental workflow for protein biotinylation.
In-Depth Comparison
Specificity and Side Reactions
For This compound , maintaining a pH between 8.0 and 8.5 is crucial for selectivity towards cysteine residues.[4] At this pH, the sulfhydryl group is sufficiently deprotonated to the more nucleophilic thiolate form, while other nucleophilic groups like the amino groups of lysine are largely protonated and less reactive.[4] However, at higher pH values or with a large excess of the reagent, off-target reactions with histidine, lysine, and methionine can occur.[4]
Maleimide-PEG-biotin exhibits excellent specificity for sulfhydryl groups within a pH range of 6.5-7.5.[1][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] However, as the pH rises above 7.5, the reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, rendering it inactive.[7]
Stability of the Biotin-Protein Conjugate
The thioether bond formed from the reaction of this compound is highly stable and considered irreversible , making it ideal for applications where the biotin (B1667282) label must remain permanently attached to the protein.[1][6]
In contrast, the thiosuccinimide adduct resulting from the maleimide reaction is less stable . It is susceptible to a retro-Michael reaction , which can lead to the deconjugation of the biotin label, especially in the presence of other thiols like glutathione (B108866) in vivo.[1] The thiosuccinimide ring can also undergo hydrolysis. While this hydrolysis can stabilize the linkage by preventing the retro-Michael reaction, it introduces heterogeneity into the final product.[13] Recent studies have shown that the stability of the thiol-maleimide linkage can be influenced by the local chemical environment on the protein.
Conclusion and Recommendations
The choice between this compound and Maleimide-PEG-biotin depends on the specific requirements of the experiment.
Choose this compound when:
-
High stability is paramount: The irreversible thioether bond ensures the biotin label remains attached under harsh conditions and for long-term studies.
-
Working at a slightly alkaline pH is preferable for the protein of interest.
Choose Maleimide-PEG-biotin when:
-
Rapid reaction kinetics are desired.
-
High specificity at neutral pH is critical to avoid modification of other residues.
-
The potential for reversibility of the linkage is not a concern or is even desired for certain applications.
For applications in drug development, such as the creation of antibody-drug conjugates, the stability of the linker is a critical consideration, often favoring chemistries that form more stable bonds. Researchers should carefully consider the downstream applications of their biotinylated protein to select the most appropriate reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Intramolecular thioether crosslinking of therapeutic proteins to increase proteolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. biotium.com [biotium.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Biotinylation: A Comparative Guide to PEG Spacer Lengths
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of a multitude of applications, from immunoassays to targeted drug delivery. The length of the polyethylene (B3416737) glycol (PEG) spacer arm in these reagents is a critical, yet often overlooked, variable that can significantly impact experimental outcomes. This guide provides an objective comparison of different PEG spacer lengths for biotinylation, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The addition of a PEG spacer between biotin (B1667282) and the reactive group of a biotinylation reagent offers several advantages, including increased water solubility, reduced steric hindrance, and minimized non-specific binding.[1] The flexibility and hydrophilicity of the PEG chain allow for more efficient binding of the biotin moiety to streptavidin or avidin, which is crucial for downstream detection and purification steps.[2] However, the optimal PEG spacer length is not a one-size-fits-all solution and depends heavily on the specific application and the molecules involved.
Performance Comparison of PEG Spacer Lengths
The length of the PEG spacer arm plays a crucial role in overcoming steric hindrance, a phenomenon where the physical bulk of molecules impedes binding interactions. Longer PEG spacers provide greater flexibility and distance the biotin molecule from the surface of the labeled protein or molecule, thereby improving its accessibility to streptavidin.[3]
A study investigating the influence of spacer arm length on horseradish peroxidase (HRP)-streptavidin binding to a biotinylated microplate demonstrated a clear trend: as the bridge length increased, the dose-response curve improved, suggesting that longer spacers reduce the steric hindrance of the large HRP-streptavidin complex.
| Biotinylation Reagent | Spacer Arm Length (Å) | Relative Absorbance (vs. NHS-LC-LC-biotin) | Key Application Benefit |
| NHS-Biotin | 13.5 | ~0.6 | Standard biotinylation, small molecules |
| NHS-PEG2-Biotin | 20.6 | Not directly compared in this study | Improved solubility over hydrocarbon spacers |
| Sulfo-NHS-LC-Biotin | 22.4 | ~0.8 | Increased water solubility |
| NHS-LC-LC-Biotin | 30.5 | 1.0 (Standard) | Reduced steric hindrance for large proteins |
| NHS-PEG4-Biotin | 29.0 | Comparable to NHS-LC-LC-Biotin | Enhanced water solubility and reduced aggregation[4] |
| NHS-PEG12-Biotin | 55.1 | Expected to be ≥ 1.0 | Applications requiring maximum spacing |
Table 1: Comparison of Biotinylation Reagents with Varying Spacer Arm Lengths. The relative absorbance data is adapted from a study comparing different biotinylation reagents for preparing a biotinylated microplate. Spacer arm lengths are approximate and can vary slightly between manufacturers.
Another study focusing on antibody-based nanocarrier targeting of dendritic cells found that a longer PEG linker (5 kDa) was necessary for specific targeting of primary cells, whereas a shorter linker (0.65 kDa) was sufficient for cell lines.[5][6] This highlights the importance of optimizing PEG spacer length for different biological systems.
Experimental Protocols
To aid researchers in evaluating the optimal PEG spacer length for their specific needs, detailed protocols for protein biotinylation and the subsequent quantification of biotin incorporation are provided below.
Protocol 1: General Protein Biotinylation using NHS-PEG-Biotin Esters
This protocol describes the biotinylation of a generic protein with an amine-reactive NHS-PEG-Biotin ester. The molar excess of the biotinylation reagent may need to be optimized for each specific protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG2-Biotin, NHS-PEG4-Biotin, NHS-PEG12-Biotin)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG-Biotin reagent to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Measure the absorbance of the mixture at 500 nm after the reading has stabilized.
-
Calculate Biotin Concentration: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. Calculate the moles of biotin using the molar extinction coefficient of the HABA-avidin complex provided by the manufacturer.[4][7]
-
Determine Molar Ratio: Calculate the molar ratio of biotin to protein to determine the degree of biotinylation.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an appropriate PEG spacer, the following diagrams are provided.
Caption: Experimental workflow for protein biotinylation and analysis.
Caption: Decision-making guide for selecting PEG spacer length.
Conclusion
The selection of an appropriate PEG spacer length is a critical parameter in the design of biotinylation experiments. While shorter spacers may be sufficient for smaller molecules with less steric hindrance, longer PEG spacers are generally advantageous for larger proteins and complex biological systems, as they enhance solubility, reduce aggregation, and improve the accessibility of the biotin moiety for detection.[4] By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can optimize their biotinylation strategies to achieve reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Cysteine-Targeted Peptide Analysis: Iodoacetyl-PEG8-Biotin in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise analysis of cysteine-containing peptides is crucial for understanding protein structure, function, and drug interactions. Iodoacetyl-PEG8-biotin has emerged as a valuable tool for cysteine labeling, offering a combination of specific cysteine reactivity with the versatile utility of a biotin (B1667282) tag for enrichment. This guide provides an objective comparison of this compound with other common cysteine-reactive reagents, supported by experimental data and detailed protocols to inform your research decisions.
The iodoacetyl functional group of this compound allows for the specific alkylation of cysteine residues through the formation of a stable thioether bond. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility of the labeled peptide, while the biotin moiety enables highly efficient affinity purification using streptavidin-based resins. This combination makes it a powerful reagent for selectively enriching and identifying cysteine-containing peptides from complex biological samples.
Performance Comparison of Cysteine-Reactive Reagents
The selection of an appropriate cysteine labeling reagent is critical and depends on the specific experimental goals. While this compound offers the significant advantage of enrichment, other reagents may be preferred for applications where enrichment is not required or when different physicochemical properties are desired. The following table summarizes the key characteristics of this compound and common alternative reagents.
| Feature | This compound | Iodoacetamide (B48618) (IAM) | N-ethylmaleimide (NEM) | Chloroacetamide (CAA) |
| Reactive Group | Iodoacetyl | Iodoacetyl | Maleimide | Chloroacetyl |
| Mass Shift (Da) | +735.4 | +57.02 | +125.05 | +57.02 |
| Specificity | High for Cys | High for Cys, but can react with Met, Lys, His at high pH[1][2] | High for Cys at pH 6.5-7.5, can react with Lys at higher pH | Generally high for Cys, may cause less off-target alkylation than IAM but can increase methionine oxidation[3] |
| Reaction pH | 7.5 - 8.5 | 7.5 - 8.5[4] | 6.5 - 7.5 | ~8.0 |
| Reaction Time | 30 - 60 min | 30 - 60 min[4] | ~15 min | ~30 min |
| Enrichment Capability | Yes (Biotin-Streptavidin) | No | No | No |
| PEG Linker | Yes (PEG8) | No | No | No |
| Advantages | Enables enrichment of low-abundance peptides; PEG linker improves solubility. | Small mass shift, well-characterized reactivity. | Fast reaction kinetics. | Cost-effective, generally high specificity. |
| Disadvantages | Large mass shift can affect peptide fragmentation and identification; potential for non-specific binding during enrichment. | Can cause off-target modifications, especially at higher pH.[1][2] | Can undergo hydrolysis, potential for off-target reactions with other nucleophiles. | Can increase methionine oxidation.[3] |
Experimental Protocols
Detailed and optimized protocols are essential for successful and reproducible results. Below are comprehensive protocols for peptide labeling with this compound and a standard alternative, Iodoacetamide.
Protocol 1: Labeling of Peptides with this compound and Streptavidin Enrichment
1. Protein Reduction and Denaturation:
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Allow the sample to cool to room temperature.
2. Cysteine Alkylation:
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or DMF).
-
Add the this compound solution to the protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench the reaction by adding DTT to a final concentration of 40 mM.
3. Protein Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.
4. Enrichment of Biotinylated Peptides:
-
Equilibrate streptavidin-conjugated magnetic beads or agarose (B213101) resin by washing with a suitable binding buffer (e.g., PBS).
-
Add the digested peptide sample to the equilibrated streptavidin resin.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Wash the beads extensively with the binding buffer to remove non-biotinylated peptides. Washing steps can be made more stringent by including detergents like SDS to reduce non-specific binding.
-
Elute the biotinylated peptides from the beads. This can be achieved through on-bead digestion with a second protease or by using harsh elution conditions such as high concentrations of organic solvents (e.g., 80% acetonitrile (B52724) with 0.1% formic acid) or specialized elution buffers like those containing neat hexafluoroisopropanol (HFIP).[5]
5. Mass Spectrometry Analysis:
-
Desalt the eluted peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. The large mass of the this compound tag should be specified as a variable modification on cysteine residues in the database search parameters.
Protocol 2: Standard Alkylation with Iodoacetamide (IAM)
1. Protein Reduction and Denaturation:
-
Follow the same procedure as in Protocol 1, step 1.
2. Cysteine Alkylation:
-
Prepare a fresh stock solution of Iodoacetamide (IAM) in 50 mM ammonium bicarbonate.
-
Add the IAM solution to the protein sample to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding DTT to a final concentration of 110 mM.
3. Protein Digestion:
-
Follow the same procedure as in Protocol 1, step 3.
4. Mass Spectrometry Analysis:
-
Desalt the digested peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS, specifying carbamidomethylation of cysteine as a fixed modification in the database search parameters.
Visualizing the Workflow and Comparisons
To better illustrate the experimental processes and the relationships between the different labeling reagents, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for mass spectrometry analysis of cysteine-labeled peptides.
Caption: Comparison of key properties of different cysteine-reactive labeling reagents.
Considerations for Mass Spectrometry Analysis
The choice of labeling reagent has a direct impact on the mass spectrometry analysis. The large mass of the this compound tag can influence peptide fragmentation and potentially reduce the number of identified peptides compared to smaller tags like iodoacetamide.[6] The PEG linker, while improving solubility, can also affect the chromatographic behavior and ionization efficiency of the labeled peptides.[7][8][9][10][11][12][13][14][15] Therefore, optimization of LC-MS/MS parameters is crucial for the successful analysis of PEGylated peptides.
Furthermore, while biotin-streptavidin affinity purification is highly effective, care must be taken to minimize the co-purification of non-specifically bound proteins.[16][17] Stringent washing conditions and the use of appropriate controls are essential to ensure the confident identification of truly cysteine-labeled peptides.
Conclusion
This compound is a powerful reagent for the targeted enrichment and analysis of cysteine-containing peptides. Its ability to facilitate affinity purification makes it particularly valuable for studying low-abundance proteins and post-translational modifications. However, researchers should carefully consider the potential impact of the large tag on mass spectrometry analysis and weigh its advantages against those of smaller, non-enriching reagents like iodoacetamide and N-ethylmaleimide. By understanding the properties of each reagent and optimizing experimental protocols, researchers can effectively leverage these tools to gain deeper insights into the complex world of protein chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WO2016120247A1 - Methods for a quantitative release of biotinylated peptides and proteins from streptavidin complexes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Relevance of the poly(ethylene glycol) linkers in peptide surfaces for proteases assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. High Performance Protein Enrichment Using Streptavidin Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Iodoacetyl-PEG8-Biotin Labeling and Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Iodoacetyl-PEG8-biotin with alternative thiol-reactive labeling reagents, supported by experimental data and detailed protocols. We will delve into the specifics of control experiments crucial for accurate and reproducible results in protein biotinylation.
Mechanism of Action: this compound
This compound is a thiol-reactive labeling reagent that specifically targets the sulfhydryl groups of cysteine residues in proteins and peptides. The reaction proceeds via a nucleophilic substitution (S_N_2) mechanism, where the nucleophilic sulfur atom of a deprotonated cysteine attacks the electrophilic carbon of the iodoacetyl group. This results in the formation of a stable and irreversible thioether bond, covalently attaching the biotin (B1667282) moiety to the protein. The polyethylene (B3416737) glycol (PEG) spacer arm enhances the water solubility of the reagent and the resulting biotinylated protein.[1][2]
Caption: Mechanism of this compound labeling of a cysteine residue.
Comparison with Alternative Thiol-Reactive Reagents
The primary alternative to iodoacetyl-based reagents are maleimide-based reagents. The choice between these two classes of reagents depends on the specific experimental requirements, such as desired reaction speed, pH constraints, and the required stability of the final conjugate.[3]
| Feature | This compound | Maleimide-PEG-biotin |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | Nucleophilic Substitution (S_N_2) | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 7.5 - 8.5[2] | 6.5 - 7.5[3] |
| Reaction Rate | High | Very High (often faster than iodoacetyls)[3] |
| Bond Formed | Stable Thioether | Thiosuccinimide adduct |
| Conjugate Stability | Highly stable and irreversible[3] | Susceptible to hydrolysis and retro-Michael addition (thiol exchange), leading to potential reversibility.[4][5][6][7][8] |
| Specificity | High for sulfhydryls, but can exhibit off-target reactivity with histidine, methionine, and lysine (B10760008) at higher pH and prolonged reaction times. | Very high for sulfhydryls at neutral pH. Reactivity with amines increases at pH > 7.5.[3] |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein
This protocol outlines the general steps for labeling a protein with this compound.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column
-
Reaction buffer: 50 mM Tris, 5 mM EDTA, pH 8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 10-fold molar excess of DTT or TCEP and incubate for 30 minutes at room temperature. Remove the reducing agent using a desalting column immediately before labeling.
-
Labeling Reaction: Immediately after protein preparation (and reduction, if applicable), add a 10- to 20-fold molar excess of freshly prepared this compound solution (dissolved in DMSO or DMF) to the protein solution.
-
Incubation: Incubate the reaction mixture for 90 minutes to 2 hours at room temperature, protected from light.
-
Quenching: Add a quenching reagent to a final concentration of 10-50 mM to stop the reaction by consuming unreacted this compound. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a method such as the HABA assay.[9][10][11][12][13]
Caption: General experimental workflow for protein labeling with this compound.
Protocol 2: Negative Control for Non-Specific Labeling
This control experiment is essential to assess the level of non-specific binding of the biotinylating reagent to the protein, independent of cysteine reactivity.
Procedure:
-
Blocking Cysteines: Pre-treat the protein sample with a non-biotinylated, thiol-reactive blocking agent, such as N-ethylmaleimide (NEM), at a 50-fold molar excess. Incubate for 1 hour at room temperature to block all available cysteine residues.
-
Removal of Excess Blocking Agent: Remove the excess NEM using a desalting column.
-
Labeling with this compound: Proceed with the this compound labeling protocol as described in Protocol 1.
-
Analysis: Compare the degree of biotinylation of the NEM-blocked protein to that of the unblocked protein. A significantly lower signal in the blocked sample indicates that the labeling is specific to cysteine residues.
Protocol 3: Control for Off-Target Labeling (Histidine, Methionine, Lysine)
This control helps to determine if this compound is reacting with amino acids other than cysteine under the experimental conditions.
Procedure:
-
Perform the standard labeling reaction as described in Protocol 1.
-
Sample Preparation for Mass Spectrometry:
-
After purification, digest the biotinylated protein with a suitable protease (e.g., trypsin).
-
Enrich for biotinylated peptides using streptavidin-coated beads.
-
Elute the bound peptides.
-
-
Mass Spectrometry Analysis: Analyze the eluted peptides by mass spectrometry (MS/MS) to identify the specific amino acid residues that have been modified with the this compound moiety. The presence of modifications on histidine, methionine, or lysine residues would indicate off-target labeling.
Application in Signaling Pathway Analysis: MAPK Signaling
Biotinylation of specific proteins within a signaling pathway can be a powerful tool to study their interactions and post-translational modifications. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and stress responses, often involves cysteine-rich proteins whose redox state can regulate pathway activity. Cysteine-reactive probes like this compound can be used to label these proteins to study their roles in the cascade.
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.uvm.edu [primo.uvm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
- 11. fishersci.ie [fishersci.ie]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. anaspec.com [anaspec.com]
A Researcher's Guide to Cysteine Labeling: Iodoacetyl-PEG8-biotin in Focus
For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of experimental biology. Cysteine, with its reactive thiol group, presents a prime target for specific labeling, enabling a deeper understanding of protein function, structure, and interactions. This guide provides a comprehensive comparison of Iodoacetyl-PEG8-biotin, a widely used cysteine-reactive probe, with its main alternatives, focusing on specificity, efficiency, and practical application.
The Chemistry of Cysteine Labeling: A Comparative Overview
The specific labeling of cysteine residues hinges on the chemical reactivity of the probe. This compound belongs to the haloacetyl class of reagents, which react with sulfhydryl groups via a bimolecular nucleophilic substitution (SN2) reaction. This process forms a stable thioether bond. The primary competitors to iodoacetyl reagents are maleimides, which react with thiols through a Michael addition.
The choice between these reagent classes is critical and depends on the specific experimental goals and conditions. Key factors to consider include reaction pH, potential for off-target reactions, and the stability of the resulting bond.[1]
Performance Comparison: this compound vs. Alternatives
While both iodoacetyl and maleimide (B117702) derivatives are capable of achieving high labeling efficiencies, often approaching 100% under optimized conditions, their performance characteristics differ significantly.[2] The selection of the appropriate reagent requires a careful consideration of these differences.
| Feature | This compound (Iodoacetamide derivative) | Maleimide-PEG-biotin |
| Reaction Mechanism | S | Michael Addition |
| Optimal pH | 7.5 - 8.5 | 6.5 - 7.5[1] |
| Reaction Speed | Generally slower than maleimides | Generally faster reaction kinetics |
| Specificity | High for sulfhydryls at optimal pH. | Very high for sulfhydryls at neutral pH.[1] |
| Potential Off-Target Reactions | Can react with other nucleophilic residues such as histidine and lysine (B10760008) at pH > 8.5.[1] | Reaction with primary amines can occur at pH > 7.5.[1] |
| Bond Stability | Forms a highly stable and irreversible thioether bond. | Forms a thioether bond that can be susceptible to hydrolysis (ring-opening) at higher pH and potentially reversible through thiol-exchange. |
Experimental Protocols: A Step-by-Step Guide to Cysteine Labeling
The following protocols provide a generalized framework for labeling proteins with this compound and a comparable maleimide-based reagent. It is crucial to optimize these protocols for each specific protein and experimental setup.
Protocol 1: Labeling with this compound
This protocol is designed for the efficient and specific labeling of cysteine residues in a purified protein sample.
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reduction Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM DTT or TCEP, pH 7.5)
-
Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.3)
-
Quenching Solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein contains disulfide bonds that need to be labeled, perform a reduction step by incubating with 10 mM DTT or TCEP in the Reduction Buffer for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column, exchanging the buffer to the Labeling Buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a compatible solvent like DMSO to create a stock solution (e.g., 10 mM).
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. Iodoacetyl reagents are light-sensitive.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Labeling with Maleimide-PEG-biotin
This protocol outlines the procedure for labeling cysteine residues using a maleimide-based reagent, which is particularly effective at neutral pH.
Materials:
-
Protein of interest with accessible cysteine residues
-
Maleimide-PEG-biotin
-
Labeling Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Quenching Solution (e.g., 1 M DTT or β-mercaptoethanol)
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer at a concentration of 1-5 mg/mL. If reduction of disulfide bonds is necessary, follow the procedure described in Protocol 1, ensuring the final buffer is the Labeling Buffer (pH 7.0).
-
Reagent Preparation: Prepare a fresh stock solution of Maleimide-PEG-biotin in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted maleimide reagent.
-
Purification: Purify the biotinylated protein from excess reagent using a desalting column or dialysis.
Visualizing Workflows: From Labeling to Analysis
To illustrate the application of cysteine-reactive probes, the following diagrams, generated using the DOT language, depict a common experimental workflow for identifying S-nitrosylated proteins, a key post-translational modification in cell signaling, and a general workflow for the enrichment of biotinylated peptides for mass spectrometry.
Caption: Workflow for the detection of S-nitrosylated proteins using the biotin switch technique.
Caption: General workflow for the enrichment of biotinylated peptides for mass spectrometry analysis.
Conclusion: Making an Informed Choice
Both this compound and its maleimide-based counterparts are powerful tools for the specific labeling of cysteine residues. The choice between them is not arbitrary but should be guided by the specific requirements of the experiment. Iodoacetyl reagents offer a highly stable conjugate, making them ideal for applications requiring long-term sample stability. Maleimide reagents, with their rapid reaction kinetics at neutral pH, are advantageous for time-sensitive experiments and when seeking to avoid the higher pH conditions that might promote off-target reactions with iodoacetyl reagents. By understanding the underlying chemistry and performance characteristics of these reagents, researchers can confidently select the optimal tool to advance their scientific inquiries.
References
Unlocking Enhanced Performance in Bioconjugation: A Comparative Guide to PEGylated Biotinylation Reagents
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of biotinylation reagent is a critical determinant of experimental success. While traditional biotinylation reagents have long been staples in the lab, the advent of Polyethylene Glycol (PEG) modified reagents has revolutionized the field, offering significant advantages in a wide range of applications. This guide provides an objective comparison of PEGylated and non-PEGylated biotinylation reagents, supported by experimental data, to empower you in selecting the optimal tool for your research needs.
PEGylated biotinylation reagents incorporate a flexible, hydrophilic PEG spacer arm between the biotin (B1667282) moiety and the reactive group that conjugates to the target molecule. This seemingly simple modification confers a host of beneficial properties that overcome many of the limitations associated with their non-PEGylated counterparts. These advantages include enhanced solubility, reduced steric hindrance, and lower immunogenicity, leading to improved performance and reliability in assays such as ELISA, Western blotting, and Surface Plasmon Resonance (SPR).
Key Advantages of PEGylated Biotinylation Reagents: A Head-to-Head Comparison
The inclusion of a PEG spacer arm dramatically alters the physicochemical properties of biotinylation reagents, leading to tangible benefits in experimental outcomes. Below is a summary of the key advantages, with supporting data presented in the subsequent tables.
Enhanced Solubility
A primary challenge with many traditional biotinylation reagents is their limited solubility in aqueous buffers, often necessitating the use of organic solvents like DMSO or DMF. This can be detrimental to sensitive proteins and complex experimental systems. PEGylated reagents, due to the hydrophilic nature of the PEG chain, exhibit significantly improved water solubility. This facilitates easier handling, allows for reactions in more biocompatible buffer systems, and reduces the risk of protein precipitation.
| Reagent Type | Spacer Arm Composition | Water Solubility |
| NHS-Biotin | Alkyl chain | Insoluble |
| NHS-LC-Biotin | Alkyl chain with a 6-atom spacer | Insoluble[1][2] |
| Sulfo-NHS-LC-Biotin | Sulfonated alkyl chain | 10 mg/mL[3] |
| NHS-PEG4-Biotin | 4-unit Polyethylene Glycol | 10 mg/mL [4][5][6] |
| NHS-PEG12-Biotin | 12-unit Polyethylene Glycol | 10 mg/mL [5] |
Table 1: Comparison of the water solubility of common amine-reactive biotinylation reagents. The PEGylated reagents demonstrate superior solubility in aqueous solutions.
Reduced Steric Hindrance
The biotin-binding pocket of avidin (B1170675) and streptavidin is located below the surface of the protein. When a biotinylated molecule is sterically bulky, the accessibility of the biotin moiety to this binding pocket can be impeded. The flexible PEG spacer arm acts as a linker, extending the biotin away from the surface of the labeled molecule and thereby reducing steric hindrance. This leads to more efficient binding to avidin or streptavidin, resulting in enhanced signal detection and improved assay sensitivity.
| Spacer Arm Length (Å) | Relative Binding Affinity |
| ~13.5 (NHS-Biotin) | Lower |
| ~22.4 (NHS-LC-Biotin) | Moderate |
| ~29.0 (NHS-PEG4-Biotin) | High [7] |
| ~53.3 (NHS-PEG12-Biotin) | Very High |
Table 2: The effect of spacer arm length on the binding of biotin to streptavidin. Longer, flexible PEG spacer arms lead to higher binding affinities by minimizing steric hindrance.
Lowered Immunogenicity
For in vivo applications, the immunogenicity of a biotinylated molecule is a significant concern. The covalent attachment of biotin and a linker can sometimes elicit an immune response. PEGylation is a well-established technique for reducing the immunogenicity of proteins and other biomolecules. The hydrophilic PEG chain creates a "shield" around the molecule, masking antigenic epitopes and reducing recognition by the immune system. This can lead to a lower incidence of adverse immune reactions and improved in vivo performance.
| Drug Formulation | Frequency of Hypersensitivity Reactions |
| Non-PEGylated Medicinal Products | 9.4% |
| PEGylated Medicinal Products | 11.7% (a slight increase but with a broader trend of reduced immunogenicity for the therapeutic molecule itself) [8] |
Table 3: Comparison of the frequency of hypersensitivity reactions for PEGylated versus non-PEGylated medicinal products. While overall hypersensitivity can be complex, PEGylation is a widely adopted strategy to reduce the immunogenicity of the conjugated therapeutic.
Experimental Protocols
To illustrate the practical application of PEGylated biotinylation reagents, detailed protocols for common laboratory techniques are provided below.
Protein Biotinylation using NHS-PEG-Biotin
This protocol describes the biotinylation of a purified antibody with an amine-reactive PEGylated biotinylation reagent.
Materials:
-
Purified antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin (e.g., NHS-PEG4-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG-Biotin in DMSO or DMF to a stock concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-Biotin to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Enzyme-Linked Immunosorbent Assay (ELISA) with a PEGylated Biotinylated Detection Antibody
This protocol outlines a sandwich ELISA using a capture antibody and a PEG-biotinylated detection antibody.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
PEGylated biotinylated detection antibody
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Coating: Coat the microplate wells with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add antigen standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the PEGylated biotinylated detection antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Wasting: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a suitable color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Western Blotting with a PEGylated Biotinylated Secondary Antibody
This protocol describes the use of a PEG-biotinylated secondary antibody for the detection of a target protein in a Western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
PEGylated biotinylated secondary antibody
-
Streptavidin-HRP
-
ECL (Enhanced Chemiluminescence) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the PEGylated biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or a digital imaging system to visualize the protein bands.
Surface Plasmon Resonance (SPR) with a PEG-Biotinylated Ligand
This protocol provides a general workflow for an SPR experiment using a PEG-biotinylated ligand captured on a streptavidin-coated sensor chip.
Materials:
-
SPR instrument and sensor chips (e.g., streptavidin-coated)
-
Running buffer (e.g., HBS-EP+)
-
PEG-biotinylated ligand
-
Analyte protein
-
Regeneration solution (if necessary)
Procedure:
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Ligand Immobilization: Inject the PEG-biotinylated ligand over the streptavidin-coated sensor surface to achieve the desired immobilization level. The PEG spacer will help to present the ligand in a favorable orientation for binding.
-
Stabilization: Allow the baseline to stabilize after ligand immobilization.
-
Analyte Injection: Inject the analyte at various concentrations over the sensor surface to measure the association kinetics.
-
Dissociation: Flow running buffer over the surface to measure the dissociation kinetics.
-
Regeneration: If the interaction is reversible, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the binding kinetics (ka, kd) and affinity (KD) of the interaction.
Visualizing the Workflow and Signaling Pathways
To further elucidate the application of PEGylated biotinylation reagents, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for protein biotinylation using an NHS-PEG-Biotin reagent.
Caption: The Insulin Signaling Pathway and the role of biotin-PEG probes in studying protein interactions.
References
- 1. apexbt.com [apexbt.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Sulfo-NHS-LC-Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. nanocs.net [nanocs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NHS-PEG4-Biotin (8 rxn) | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
Decoding Biotinylation: A Comparative Guide to Efficiency Validation Assays
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurately determining the efficiency of biotinylation is a critical step to ensure the success of downstream applications. This guide provides an objective comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with its modern alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.
The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique in life sciences, enabling a myriad of applications from affinity purification to immunoassays. The success of these applications hinges on the precise degree of biotin incorporation. While the HABA assay has long been a standard for estimating biotinylation efficiency, a range of alternative methods have emerged, offering improvements in sensitivity, accuracy, and ease of use. This guide delves into a detailed comparison of the HABA assay with prominent alternatives, including fluorescence-based assays, chromogenic quantification kits, and mass spectrometry.
At a Glance: Comparison of Biotinylation Quantification Assays
To facilitate a clear understanding of the strengths and weaknesses of each method, the following table summarizes key performance characteristics.
| Feature | HABA Assay | FluoReporter™ Assay | Quant*Tag™ Biotin Kit | ChromaLink™/SureLINK™ Assay | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin (B1170675) by biotin | Fluorescence; displacement of a quencher from fluorescently labeled avidin by biotin | Colorimetric; chemical reaction with biotin | Spectrophotometric; direct detection of a UV-traceable linker | Measures mass shift of protein or peptide |
| Detection | Absorbance at 500 nm | Fluorescence (Ex/Em ~494/520 nm) | Absorbance at 535 nm | Absorbance at 354 nm | Mass-to-charge ratio |
| Sensitivity | Lower (pmol to nmol range)[1] | High (pmol range)[1] | Moderate (nmol range)[2] | Moderate | Very High |
| Accuracy | Can underestimate biotin levels due to steric hindrance[3][4] | High | High | High | Very High |
| Sample Prep | Removal of free biotin required | Removal of free biotin required; potential for protease digestion to improve accuracy[1] | No enzymatic digestion required[2] | Removal of excess labeling reagent required | Digestion into peptides often required |
| Equipment | Spectrophotometer | Fluorescence plate reader | Spectrophotometer | Spectrophotometer | Mass spectrometer |
| Throughput | Moderate | High | Moderate | High | Low to Moderate |
The HABA Assay: The Traditional Standard
The HABA assay has been a long-standing method for estimating the degree of biotinylation.[5] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[5] This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.[5]
Experimental Workflow
HABA Assay Workflow
Limitations
Despite its widespread use, the HABA assay has notable drawbacks. A primary limitation is its susceptibility to steric hindrance, where biotin molecules in close proximity or in less accessible regions of the protein may not be available to displace the HABA dye, leading to an underestimation of the true biotinylation level.[3][4] Additionally, its sensitivity is lower compared to more modern techniques.[6]
Modern Alternatives to the HABA Assay
Several alternative methods have been developed to overcome the limitations of the HABA assay, offering improved sensitivity, accuracy, and different detection modalities.
Fluorescence-Based Assays (e.g., FluoReporter™ Biotin Quantitation Kit)
These assays utilize a fluorescently labeled avidin where the fluorescence is quenched by a molecule (often HABA itself) bound to the biotin-binding sites.[7] When a biotinylated sample is introduced, the quencher is displaced, resulting in an increase in fluorescence that is proportional to the amount of biotin.[7][8]
Experimental Workflow
Fluorescence-Based Assay Workflow
Advantages:
-
Higher Sensitivity: Fluorescence-based assays are significantly more sensitive than the HABA assay, allowing for the quantification of biotin in smaller sample amounts.[1]
-
Wider Dynamic Range: They often provide a broader linear range for quantification.
Disadvantages:
-
Specialized Equipment: Requires a fluorescence plate reader.[3]
-
Potential for Interference: Autofluorescence from the sample or other compounds can potentially interfere with the measurement.
Chromogenic Quantification Kits (e.g., Quant*Tag™ Biotin Kit)
The Quant*Tag™ Biotin Kit is a colorimetric assay that involves a chemical reaction between the kit's reagents and biotin, producing a colored product that can be measured spectrophotometrically at 535 nm.[2][9] A key advantage of this method is that it does not rely on the biotin-avidin interaction, thereby circumventing the issue of steric hindrance.[2][4]
Advantages:
-
Overcomes Steric Hindrance: As it directly reacts with the biotin molecule, it provides a more accurate measurement of the total biotin content, irrespective of its accessibility to avidin.[4]
-
No Enzymatic Digestion Required: Unlike some avidin-based methods that may require enzymatic digestion to expose buried biotin molecules, this method can be performed directly on the intact protein.[2]
Disadvantages:
-
Potential for Chemical Interference: The chemical reaction may be susceptible to interference from components in the sample buffer.
Spectrophotometric Quantification with UV-Traceable Linkers (e.g., ChromaLink™ and SureLINK™)
This innovative approach utilizes biotinylation reagents that contain a UV-traceable chromophore within their linker arm.[10][11] After the biotinylation reaction and removal of the excess labeling reagent, the degree of biotin incorporation can be directly determined by measuring the absorbance of the purified conjugate at two wavelengths: 280 nm for the protein concentration and 354 nm for the incorporated biotin.[12][13]
Experimental Workflow
ChromaLink™/SureLINK™ Assay Workflow
Advantages:
-
Direct Quantification: Avoids the use of avidin, eliminating biases due to steric hindrance and providing a measure of the total biotin incorporated.[3]
-
Non-Destructive: The sample can be recovered and used for downstream applications after the spectrophotometric measurement.[11]
-
Simple and Rapid: The quantification step is a straightforward spectrophotometric reading.
Disadvantages:
-
Requires Specific Reagents: This method is dependent on the use of the proprietary ChromaLink™ or SureLINK™ biotinylation reagents.
Mass Spectrometry
Mass spectrometry (MS) offers the most accurate and direct method for determining biotinylation efficiency.[14] By measuring the mass of the intact protein before and after biotinylation, the number of incorporated biotin molecules can be precisely calculated from the mass shift. Alternatively, the protein can be digested into peptides, and the biotinylated peptides can be identified and quantified.
Advantages:
-
Highest Accuracy and Precision: Provides an absolute measurement of biotin incorporation.[14]
-
Provides Site-Specific Information: Peptide-centric MS approaches can identify the specific amino acid residues that have been biotinylated.
Disadvantages:
-
Specialized and Expensive Equipment: Requires access to a mass spectrometer and expertise in data analysis.[14]
-
Lower Throughput: Generally less amenable to high-throughput screening compared to plate-based assays.
-
Challenges with Large or Heterogeneous Proteins: Intact mass analysis can be challenging for very large or heavily glycosylated proteins.[14]
Experimental Protocols
HABA Assay Protocol (Microplate Format)
-
Reagent Preparation:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[15][16]
-
Measure the absorbance at 500 nm (A500 HABA/Avidin).[16]
-
Add 20 µL of the biotinylated protein sample (ensure free biotin has been removed) to the wells.[15][16]
-
Mix and incubate for a short period (e.g., 5 minutes) at room temperature.[15]
-
Measure the absorbance at 500 nm again (A500 HABA/Avidin/Biotin).[16]
-
-
Calculation:
-
Calculate the change in absorbance (ΔA500) = A500 HABA/Avidin - A500 HABA/Avidin/Biotin.
-
Use the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex (typically ~34,000 M-1cm-1 at 500 nm) to calculate the concentration of biotin.[16]
-
Determine the biotin-to-protein molar ratio using the known protein concentration.
-
FluoReporter™ Biotin Quantitation Assay Protocol
-
Reagent and Standard Preparation:
-
Prepare a series of biocytin standards according to the kit protocol.[1]
-
Prepare the fluorescent avidin/quencher working solution.
-
-
Assay Procedure:
-
Pipette 10 µL of each standard and biotinylated protein sample into the wells of a black 96-well microplate.[7]
-
Add 90 µL of the working solution to each well.[7]
-
Incubate for 5 minutes at room temperature, protected from light.[7]
-
Measure fluorescence at an excitation of ~494 nm and an emission of ~520 nm.[7]
-
-
Calculation:
-
Generate a standard curve by plotting the fluorescence intensity versus the amount of biocytin.
-
Determine the amount of biotin in the experimental samples from the standard curve.
-
Calculate the biotin-to-protein molar ratio.
-
Quant*Tag™ Biotin Quantitation Kit Protocol
-
Reagent Preparation:
-
Assay Procedure:
-
Calculation:
-
Create a standard curve of absorbance versus the amount of biotin.
-
Determine the amount of biotin in the samples from the standard curve.
-
Calculate the biotin-to-protein molar ratio.
-
ChromaLink™/SureLINK™ Biotin Quantitation Protocol
-
Biotinylation and Purification:
-
Perform the biotinylation reaction using the ChromaLink™ or SureLINK™ reagent.
-
Remove the unreacted biotinylation reagent using a desalting column.[17]
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Calculate the protein concentration using the A280 measurement and the protein's extinction coefficient (a correction factor for the linker's absorbance at 280 nm may be required, as specified by the manufacturer).[18]
-
Calculate the concentration of the incorporated biotin using the A354 measurement and the molar extinction coefficient of the chromophore (e.g., 29,000 M-1cm-1 for SureLINK™).[19]
-
Calculate the biotin-to-protein molar substitution ratio (MSR).[13]
-
Conclusion
The choice of a biotinylation quantification assay should be guided by the specific requirements of the experiment, including the required sensitivity, the nature of the protein, the available equipment, and the desired throughput. While the HABA assay can serve as a simple and cost-effective initial estimation, its inherent limitations in accuracy and sensitivity make it less suitable for applications requiring precise and reproducible biotinylation.
For researchers seeking higher sensitivity, fluorescence-based assays like the FluoReporter™ kit are an excellent choice. When accuracy is paramount and steric hindrance is a concern, the Quant*Tag™ Biotin Kit offers a reliable colorimetric alternative. The ChromaLink™ and SureLINK™ systems provide a streamlined and direct spectrophotometric method that is independent of avidin binding. Finally, for the highest level of accuracy and for obtaining site-specific information, mass spectrometry stands as the gold standard, albeit with higher cost and lower throughput. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate tool to validate their biotinylation efficiency and ensure the robustness of their downstream applications.
References
- 1. labmartgh.com [labmartgh.com]
- 2. google.com [google.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. interchim.fr [interchim.fr]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. seracare.com [seracare.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. tandfonline.com [tandfonline.com]
- 15. anaspec.com [anaspec.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. interchim.fr [interchim.fr]
- 18. seracare.com [seracare.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison of Iodoacetyl-PEG8-biotin and NHS-ester Biotin for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a biotinylation reagent is a critical determinant for the success of numerous applications in research and drug development, from affinity purification and immunoassays to sophisticated drug targeting strategies. The covalent attachment of biotin (B1667282) to a protein enables its sensitive detection and robust purification through the high-affinity interaction with streptavidin or avidin (B1170675). This guide provides an objective, data-supported comparison of two prevalent classes of biotinylation reagents: Iodoacetyl-PEG8-biotin, which targets sulfhydryl groups, and NHS-ester biotin, which targets primary amines. Understanding the distinct chemistries, specificities, and potential impacts on protein function of these reagents is paramount for designing well-controlled and effective experiments.
Executive Summary
This compound and NHS-ester biotin represent two distinct strategies for protein biotinylation, each with inherent advantages and limitations. The choice between them hinges on the specific research question, the characteristics of the target protein, and the desired outcome of the labeling experiment.
-
This compound offers a more targeted approach by reacting specifically with the sulfhydryl groups of cysteine residues. Given the lower natural abundance of cysteine compared to lysine (B10760008), this method allows for more controlled and site-specific labeling, which can be crucial for preserving protein function, especially when primary amines are located in active or binding sites. The inclusion of a polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the reagent and the resulting biotinylated protein, and it minimizes steric hindrance in subsequent binding to avidin or streptavidin.[1][2]
-
NHS-ester biotin provides a more general and often more extensive labeling of proteins by reacting with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of the polypeptide chain.[3] Due to the high abundance of lysine on the surface of most proteins, NHS-ester biotin is a robust choice for applications where a higher degree of labeling is desired and the precise location of the biotin moiety is less critical. However, this lack of specificity can lead to heterogeneous labeling and a higher risk of inactivating the protein if critical lysine residues are modified.[4][5]
Performance Comparison: A Data-Driven Overview
While direct, head-to-head quantitative comparisons in a single study are limited, the known chemical properties and data from various proteomics and labeling studies allow for a comprehensive performance evaluation.
| Feature | This compound | NHS-ester Biotin |
| Target Residue | Cysteine (Sulfhydryl group) | Lysine, N-terminus (Primary amine) |
| Specificity | High (targets less abundant cysteines) | Moderate to Low (targets abundant lysines)[4][5] |
| Control over Labeling | High (can achieve a lower, more defined degree of labeling) | Low (often results in a heterogeneous population of labeled proteins)[4] |
| Potential for Protein Inactivation | Lower (less likely to modify active site residues)[5] | Higher (risk of modifying critical lysine residues)[4][5] |
| Reaction pH | 7.5 - 8.5[6] | 7 - 9[3] |
| Potential Side Reactions | Reaction with histidyl and amino groups at non-optimal pH.[6] | O-acylation of serine, threonine, and tyrosine; modification of arginine.[7][8] |
| Solubility | PEG8 linker enhances water solubility.[1][2] | Can vary; some derivatives are water-insoluble, requiring organic solvents. |
| Steric Hindrance | PEG8 spacer reduces steric hindrance for avidin/streptavidin binding.[9] | Can be a concern, though long-chain variants are available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and optimal protein labeling. Below are representative protocols for labeling with this compound and NHS-ester biotin.
Protocol 1: Biotinylation with this compound (Targeting Sulfhydryls)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest with free sulfhydryl groups
-
This compound
-
Reaction Buffer: 50 mM Tris, 5 mM EDTA, pH 8.0-8.3[6]
-
Reducing agent (if needed, e.g., DTT or TCEP)
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Incubate the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at room temperature). Immediately remove the reducing agent using a desalting column equilibrated with Reaction Buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add a 3- to 5-fold molar excess of the this compound stock solution to the protein solution.[10] The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture in the dark for 90 minutes at room temperature.[6] Protecting the reaction from light is important to prevent the formation of free iodine, which can react with other residues like tyrosine.[6]
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl group, such as 2-mercaptoethanol (B42355) or cysteine, to a final concentration of 10-20 mM.
-
Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Biotinylation with NHS-ester Biotin (Targeting Primary Amines)
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest
-
NHS-ester biotin
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF (for water-insoluble NHS-esters)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin in anhydrous DMSO or DMF (if necessary) to prepare a stock solution (e.g., 10 mM). Water-soluble sulfo-NHS esters can be dissolved directly in the Reaction Buffer.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester biotin stock solution to the protein solution.[3] The optimal molar excess depends on the protein concentration and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-ester biotin and quenching buffer using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 3: Quantification of Biotinylation (HABA Assay)
The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[11][12][13][14]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Ensure all free biotin has been removed from the biotinylated protein sample through desalting or dialysis.
-
Measurement: a. Pipette the HABA/Avidin solution into a cuvette or microplate well. b. Measure the absorbance at 500 nm (A500 HABA/Avidin). c. Add the biotinylated protein sample to the HABA/Avidin solution and mix well. d. Measure the absorbance at 500 nm again after the reading stabilizes (A500 HABA/Avidin/Biotin Sample).
-
Calculation: The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the Haba-avidin complex.[12]
Mandatory Visualizations
References
- 1. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 2. purepeg.com [purepeg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Identification and characterization of O-biotinylated hydroxy amino acid residues in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of linkers on immobilization of scFvs with biotin-streptavidin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. anaspec.com [anaspec.com]
A Researcher's Guide to Cleavable and Non-Cleavable Biotinylation Reagents
For researchers, scientists, and drug development professionals, the specific and high-affinity interaction between biotin (B1667282) and avidin (B1170675) (or streptavidin) is a cornerstone of many biological assays. Biotinylation, the process of attaching biotin to a molecule of interest, enables a wide range of applications, from affinity purification to immunoassays. The choice between using a cleavable or non-cleavable biotinylation reagent is a critical decision that can significantly impact experimental outcomes.
This guide provides an objective comparison of cleavable and non-cleavable biotinylation reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific needs.
At a Glance: Cleavable vs. Non-Cleavable Biotinylation
The fundamental difference between these two classes of reagents lies in the linker arm connecting the biotin molecule to the reactive group that conjugates with the target molecule. Non-cleavable reagents feature a stable, permanent bond, while cleavable reagents incorporate a linker that can be broken under specific chemical or physical conditions.[1][2] This seemingly small distinction has profound implications for downstream applications.
The primary advantage of using a cleavable reagent is the ability to release the biotinylated molecule from the avidin or streptavidin affinity matrix after capture.[2][3] This is particularly crucial when the goal is to recover the target molecule in its native state for further analysis, such as mass spectrometry or functional assays.[4] Conversely, the strong interaction between biotin and avidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes elution from non-cleavable reagents challenging, often requiring harsh, denaturing conditions that can compromise the integrity and function of the target molecule.[3][5]
Comparative Analysis of Biotinylation Reagents
To facilitate selection, the following tables summarize the key characteristics and performance aspects of cleavable and non-cleavable biotinylation reagents.
Table 1: General Characteristics of Cleavable vs. Non-Cleavable Biotinylation Reagents
| Feature | Cleavable Biotinylation Reagents | Non-Cleavable Biotinylation Reagents |
| Principle | Biotin is attached via a linker that can be broken under specific conditions.[1][2] | Biotin is attached via a stable, permanent linker. |
| Elution of Target | Mild elution conditions preserve the native state of the target molecule.[4][6] | Requires harsh, denaturing conditions (e.g., boiling in SDS, low pH).[3][5] |
| Recovery of Target | Allows for the recovery of the unmodified target molecule.[1][6] | The biotin tag remains permanently attached to the target molecule. |
| Primary Applications | Affinity purification for mass spectrometry, functional assays, pull-down assays where target recovery is desired.[4][7] | Immunoassays (ELISA, Western blotting), affinity chromatography for immobilization, cell surface labeling for detection.[8] |
| Considerations | Potential for premature cleavage of the linker, residual linker fragment on the target after cleavage.[9] | The presence of the biotin tag may interfere with downstream applications. |
Table 2: Comparison of Common Cleavable Linkers
| Linker Type | Cleavage Condition | Advantages | Disadvantages |
| Disulfide Bond | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol).[2][10] | Mild, efficient cleavage; compatible with many biological samples.[6][11] | Susceptible to reduction by endogenous cellular components; may require blocking of free thiols.[9] |
| Acid-Labile | Low pH (e.g., formic acid, trifluoroacetic acid).[1][12] | Specific cleavage conditions that are orthogonal to many biological processes. | Can cause denaturation of acid-sensitive proteins. |
| Photocleavable | UV light (e.g., ~365 nm).[1][13] | Spatially and temporally controlled cleavage; non-invasive.[14][15] | Can cause photodamage to biological molecules; may require specialized equipment.[15] |
Experimental Data Summary
While direct head-to-head quantitative comparisons of protein recovery are not abundant in the literature, studies consistently demonstrate the superiority of cleavable reagents for applications requiring subsequent analysis of the purified protein. For instance, in a study comparing an acid-cleavable biotin-alkyne (DADPS) to an uncleavable counterpart for mass spectrometry-based proteomics, the cleavable reagent resulted in the identification and quantification of over 50% more newly synthesized proteins.[16] This highlights the enhanced sensitivity and reduced background achieved by eluting the target peptides free of the biotin tag and streptavidin contamination. Another study demonstrated that using a cleavable biotinylated nucleotide, 90% of the bound nucleosomes could be recovered from an avidin-affinity column under non-denaturing conditions using dithiothreitol (B142953) (DTT).[6]
Experimental Protocols
The following are detailed methodologies for common experiments utilizing cleavable biotinylation reagents.
Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin
This protocol describes the labeling of primary amines on cell surface proteins using a membrane-impermeable and cleavable biotinylation reagent.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water
-
Quenching buffer (e.g., 50 mM Glycine in PBS)
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[1][17]
-
Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[1][17]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[1][17]
-
Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of the cell suspension.[1][17]
-
Incubate the reaction on a rocking platform for 30 minutes at 4°C to label the cell surface proteins.[2]
-
Quench the reaction and remove unbound biotin by washing the cells three times with quenching buffer.[18]
-
The biotinylated cells are now ready for lysis and subsequent affinity purification.
Protocol 2: Affinity Purification of Biotinylated Proteins using Streptavidin Magnetic Beads
This protocol outlines the capture of biotinylated proteins from a cell lysate.
Materials:
-
Biotinylated cell lysate
-
Streptavidin magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Magnetic separation rack
Procedure:
-
Resuspend the streptavidin magnetic beads by vortexing.[19]
-
Transfer the required volume of beads to a clean tube.
-
Place the tube on a magnetic rack to pellet the beads and carefully remove the storage buffer.[19]
-
Equilibrate the beads by washing them three times with the Binding/Wash Buffer. For each wash, resuspend the beads in the buffer, place the tube on the magnetic rack, and discard the supernatant.[19]
-
Add the biotinylated cell lysate to the equilibrated beads.
-
Incubate the mixture for at least 30 minutes at room temperature or 4°C with gentle end-over-end mixing to allow the biotinylated proteins to bind to the beads.[19]
-
Place the tube on the magnetic rack and discard the supernatant containing unbound proteins.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
Protocol 3: Cleavage and Elution of Proteins from Streptavidin Beads (Disulfide Linker)
This protocol describes the release of captured proteins by cleaving the disulfide bond in the biotin linker.
Materials:
-
Protein-bound streptavidin magnetic beads
-
Elution Buffer (e.g., PBS containing 50 mM DTT)
-
Magnetic separation rack
Procedure:
-
After the final wash in the purification protocol, remove the wash buffer.
-
Add the Elution Buffer containing the reducing agent (e.g., 50 mM DTT) to the beads.[17]
-
Incubate the mixture for 30 minutes at 50°C or for 2 hours at room temperature to cleave the disulfide bonds.[17]
-
Place the tube on the magnetic rack. The beads will be pelleted, and the supernatant will contain the eluted, tag-free proteins.
-
Carefully collect the supernatant containing the purified proteins for downstream analysis.
Visualizing the Workflow
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Conclusion
The choice between cleavable and non-cleavable biotinylation reagents is dictated by the ultimate goal of the experiment. For applications where the biotinylated molecule is simply used for detection or immobilization, non-cleavable reagents provide a stable and robust solution. However, for experiments that require the recovery of the target molecule for further characterization, such as functional studies or mass spectrometry, cleavable reagents are indispensable. By understanding the properties of different cleavable linkers and following optimized protocols, researchers can harness the power of the biotin-avidin interaction while maintaining the integrity and functionality of their proteins of interest.
References
- 1. store.sangon.com [store.sangon.com]
- 2. Surface protein biotinylation [protocols.io]
- 3. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. goldbio.com [goldbio.com]
- 6. A chemically cleavable biotinylated nucleotide: usefulness in the recovery of protein-DNA complexes from avidin affinity columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioclone.net [bioclone.net]
- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. researchgate.net [researchgate.net]
- 11. interchim.fr [interchim.fr]
- 12. ohsu.edu [ohsu.edu]
- 13. pnas.org [pnas.org]
- 14. lifetein.com [lifetein.com]
- 15. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. ukdiss.com [ukdiss.com]
- 19. neb.com [neb.com]
Safety Operating Guide
Proper Disposal of Iodoacetyl-PEG8-biotin: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and professionals in drug development must adhere to strict safety protocols when handling and disposing of chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of Iodoacetyl-PEG8-biotin, a sulfhydryl-reactive compound commonly used in bioconjugation. Due to its reactive iodoacetyl group, this reagent requires specific handling and deactivation procedures to ensure laboratory safety and environmental protection.
Essential Safety and Handling Information
While biotin (B1667282) and polyethylene (B3416737) glycol (PEG) moieties are generally considered non-hazardous, the iodoacetyl functional group is a reactive alkylating agent.[1] Similar iodoacetyl compounds are classified as hazardous due to their potential for toxicity and irritation upon contact.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound in both its solid form and in solution.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Procedures
The primary objective for the safe disposal of this compound is the neutralization of its reactive iodoacetyl group. This is achieved by quenching the reagent with a thiol-containing compound, which forms a stable and less reactive thioether linkage.[5]
Deactivation of Liquid Waste (Solutions containing this compound):
This procedure should be performed in a designated chemical fume hood.
Materials Needed:
-
Waste solution containing this compound.
-
A thiol-containing quenching agent such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or cysteine.
-
A designated hazardous waste container, properly labeled.
Protocol:
-
Prepare the Quenching Solution: For every 1 mole of this compound in your waste solution, prepare a solution containing a 1.5 to 2-fold molar excess of the thiol-containing quenching agent.
-
Neutralization: Slowly add the quenching solution to the this compound waste solution while stirring.
-
Incubation: Allow the reaction to proceed for at least one hour at room temperature to ensure complete deactivation of the iodoacetyl groups.
-
Collection: Transfer the neutralized solution into a properly labeled hazardous waste container. The label should include "Neutralized this compound waste" and the name of the quenching agent used.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Solid Waste (Unused Reagent, Contaminated Labware):
Solid this compound and any labware (e.g., pipette tips, microfuge tubes, weighing paper) contaminated with it should be treated as hazardous waste.
Protocol:
-
Collection: Carefully collect all solid waste into a designated, sealable plastic bag or a wide-mouth hazardous waste container. Avoid generating dust.[1]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound".
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
Spill Management:
In the event of a spill of either solid this compound or a solution containing it:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the required PPE, including respiratory protection if the spill involves a powder.
-
Containment: For liquid spills, contain the spill using an absorbent material like vermiculite (B1170534) or a commercial spill kit. For solid spills, carefully sweep or wipe up the material, avoiding dust generation.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
